molecular formula C8H11ClFN B588715 (R)-1-(3-Fluorophenyl)ethylamine hydrochloride CAS No. 321429-49-6

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Cat. No.: B588715
CAS No.: 321429-49-6
M. Wt: 175.631
InChI Key: RKALWMOKWLLQMU-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALWMOKWLLQMU-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662525
Record name (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321429-49-6
Record name (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those with applications in the central nervous system.[1] Its specific stereochemistry and the presence of a fluorine atom on the phenyl ring impart unique properties that are leveraged in the development of novel therapeutics, including anticonvulsant agents.[2] This technical guide provides a detailed overview of the physical properties of this compound, along with experimental protocols for their determination and an illustrative experimental workflow for its application in synthetic chemistry.

Core Physical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key physical characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₁ClFN[3][4]
Molecular Weight 175.63 g/mol [3][4]
CAS Number 321429-49-6[3]
Appearance White powder[4]
Purity Typically ≥95% - 99%[3][4]
Melting Point Data not available in searched literature
Boiling Point Data not available for the hydrochloride salt. The free base, 1-(3-Fluorophenyl)ethylamine, has a boiling point of 182.6°C.[5]
Solubility Data not available in searched literature
Density Data not available for the hydrochloride salt. The free base, 1-(3-Fluorophenyl)ethylamine, has a density of 1.059 g/cm³.[5]
Storage Room temperature, in a dry and sealed container, protected from light.[1][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physical property data. Below are methodologies for determining key physical characteristics of solid amine hydrochlorides.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used for the determination.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. The solubility of this compound can be determined in various solvents relevant to pharmaceutical applications, such as water, ethanol, and dimethyl sulfoxide (DMSO).

Methodology (Shake-Flask Method):

  • Solvent Systems: Prepare flasks containing a known volume of the desired solvent (e.g., deionized water, 95% ethanol, DMSO).

  • Sample Addition: Add an excess amount of this compound to each flask to create a saturated solution.

  • Equilibration: The flasks are securely sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, the solutions are allowed to stand to allow undissolved solid to settle.

    • An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any suspended particles.

    • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

  • Calculation: The solubility is expressed in units such as g/L or mg/mL.

Application in Synthesis: A Workflow Example

This compound is a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group allows for a variety of chemical transformations, including amidation and reductive amination, to introduce the chiral ethylamine moiety into a target structure. A general workflow for its use in the synthesis of a hypothetical anticonvulsant agent is depicted below.

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Intermediate Product cluster_final Further Synthesis & Purification start1 (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride step1 1. Neutralization (e.g., with NaHCO3) to obtain free amine start1->step1 start2 Carboxylic Acid Derivative (R'-COOH) step2 2. Amide bond formation (e.g., using EDC/HOBt or conversion to acid chloride) start2->step2 step1->step2 product Chiral Amide Intermediate step2->product step3 Further synthetic modifications product->step3 step4 Purification (e.g., Chromatography, Recrystallization) step3->step4 final_product Final Anticonvulsant Compound step4->final_product

Caption: A generalized workflow for the synthesis of a chiral anticonvulsant.

Experimental Protocol for a Representative Amide Coupling:

  • Neutralization: this compound is dissolved in a suitable solvent (e.g., dichloromethane). An aqueous solution of a mild base, such as sodium bicarbonate, is added to neutralize the hydrochloride salt and generate the free amine. The organic layer containing the free amine is separated and dried.

  • Activation of Carboxylic Acid: In a separate flask, the carboxylic acid derivative is dissolved in an appropriate solvent. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.

  • Coupling Reaction: The solution of the free (R)-1-(3-Fluorophenyl)ethylamine is added to the activated carboxylic acid mixture. The reaction is stirred at room temperature until completion, which is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with dilute acid, base, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired chiral amide intermediate.

This intermediate can then undergo further chemical transformations to arrive at the final active pharmaceutical ingredient.

Conclusion

This compound is a key chiral building block with significant potential in drug discovery and development. While some of its physical properties are well-documented, further experimental determination of its melting point and solubility in various pharmaceutically relevant solvents would be highly beneficial for the scientific community. The provided experimental protocols and synthetic workflow serve as a practical guide for researchers working with this valuable compound.

References

An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a chiral amine of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(3-Fluorophenyl)ethylamine. The presence of a fluorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the synthesis of pharmacologically active molecules.[1]

Structure:

  • Chemical Name: (1R)-1-(3-Fluorophenyl)ethanamine hydrochloride

  • Synonyms: (R)-1-(3-Fluorophenyl)ethylamine HCl, (αR)-3-Fluoro-α-Methylbenzenemethanamine Hydrochloride

  • Chemical Formula: C₈H₁₁ClFN[2][3]

  • Molecular Weight: 175.63 g/mol [2][3]

  • CAS Number: 321429-49-6[2][3]

The chemical structure consists of a 3-fluorophenyl group attached to a chiral ethylamine backbone, with the amine group protonated to form the hydrochloride salt.

Physicochemical Data:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance White to off-white solid[4]
Molecular Formula C₈H₁₁ClFN[2][3]
Molecular Weight 175.63 g/mol [2][3]
Purity (Typical) ≥95% - ≥97%[2][3]
Storage Conditions Room temperature, sealed in a dry environment[4]
Boiling Point (Free Base) 182.6°C[5]
Melting Point Not available in public literature

Synthesis and Experimental Protocols

The primary route for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethylamine is the asymmetric reductive amination of the corresponding ketone, 3-fluoroacetophenone. This method allows for the direct conversion of the ketone to the chiral amine in a single step.

Representative Synthesis Protocol: Asymmetric Reductive Amination

This protocol is a representative example based on established methods for asymmetric reductive amination.[6][7]

Objective: To synthesize this compound via asymmetric reductive amination of 3-fluoroacetophenone.

Materials:

  • 3-Fluoroacetophenone

  • Ammonium formate or aqueous ammonia

  • Chiral Ruthenium or Iridium catalyst with a chiral phosphine ligand (e.g., (R)-BINAP-Ru complex)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., formic acid)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-fluoroacetophenone and the chiral catalyst in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine source (e.g., ammonium formate).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the appropriate temperature (e.g., 40-60 °C) and stir for a sufficient time for the reaction to complete (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(3-Fluorophenyl)ethylamine free base.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Deuterated chloroform (CDCl₃), Deuterated methanol (CD₃OD), or Deuterated water (D₂O))

  • NMR tube

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • The sample is now ready for NMR analysis.

Spectroscopic Data

While experimental spectral data is not widely available in public databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure. These predictions are a useful guide for researchers but should be confirmed by experimental data.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (methyl)1.6 - 1.8Doublet
-CH- (methine)4.4 - 4.6Quartet
Ar-H (aromatic)7.0 - 7.5Multiplet
-NH₃⁺ (ammonium)8.5 - 9.5Broad singlet

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
-CH₃ (methyl)20 - 25
-CH- (methine)50 - 55
Ar-C (aromatic)114 - 142
Ar-C-F (fluorine-bearing)161 - 164 (doublet, ¹JCF)

Visualizations

Synthesis Pathway

The following diagram illustrates the synthesis of this compound via asymmetric reductive amination.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 3-Fluoroacetophenone 3-Fluoroacetophenone Asymmetric_Reductive_Amination Asymmetric_Reductive_Amination 3-Fluoroacetophenone->Asymmetric_Reductive_Amination Ammonia Ammonia Ammonia->Asymmetric_Reductive_Amination Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Asymmetric_Reductive_Amination Reducing_Agent Reducing_Agent Reducing_Agent->Asymmetric_Reductive_Amination R-Amine_Free_Base (R)-1-(3-Fluorophenyl)ethylamine (Free Base) Asymmetric_Reductive_Amination->R-Amine_Free_Base HCl_Salt (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride R-Amine_Free_Base->HCl_Salt  + HCl

Caption: Synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl.

Experimental Workflow

The logical workflow for the synthesis and characterization of the target compound is depicted below.

G A Setup Reaction: 3-Fluoroacetophenone, Ammonia, Chiral Catalyst, Reducing Agent, Solvent B Reaction Monitoring (TLC, GC-MS) A->B C Work-up: Catalyst Removal, Extraction, Drying B->C Reaction Complete D Purification of Free Base (e.g., Column Chromatography) C->D E Salt Formation with HCl D->E F Isolation and Drying of Hydrochloride Salt E->F G Characterization: NMR, MS, Purity (HPLC) F->G H Final Product G->H

Caption: Workflow for synthesis and characterization.

References

An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 321429-49-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a key chiral building block in pharmaceutical research and development. The information presented is intended to support researchers and scientists in its effective utilization for the discovery of novel therapeutics, particularly in the area of neurological disorders.

Core Chemical and Physical Properties

This compound is a chiral amine that is widely used as an intermediate in organic synthesis. The presence of a fluorine atom at the meta-position of the phenyl ring and the specific (R)-stereochemistry at the ethylamine group are crucial for its utility in creating enantiomerically pure compounds. As a hydrochloride salt, it exhibits improved solubility in aqueous media compared to its free base form.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 321429-49-6[1][2][3]
Molecular Formula C₈H₁₁ClFN[1][3]
Molecular Weight 175.63 g/mol [1][3]
Appearance White powder[4][5]
Purity ≥95% - 99%[2][4][5]
Storage Room temperature, dry and sealed[3]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-1-(3-Fluorophenyl)ethylamine is a critical step in its application. While specific industrial synthesis protocols for the hydrochloride salt are proprietary, the general approach involves the asymmetric synthesis of the chiral amine followed by salt formation. One common laboratory-scale method for the synthesis of related chiral amines is the asymmetric reductive amination of a corresponding ketone.

Illustrative Experimental Protocol: Asymmetric Reductive Amination

The following is a representative, generalized protocol for the asymmetric synthesis of a chiral amine, which can be adapted for (R)-1-(3-Fluorophenyl)ethylamine. This protocol is based on established chemical principles for asymmetric synthesis.

Objective: To synthesize a chiral amine via asymmetric transfer hydrogenation of an imine precursor.

Materials:

  • 3'-Fluoroacetophenone

  • Chiral auxiliary (e.g., a chiral amine or a chiral catalyst)

  • Reducing agent (e.g., formic acid/triethylamine mixture, H₂)

  • Appropriate solvent (e.g., toluene, methanol)

  • Hydrochloric acid (for hydrochloride salt formation)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone and a suitable chiral auxiliary in an appropriate solvent. The reaction mixture is stirred, often with heating, to facilitate the formation of the chiral imine intermediate.

  • Asymmetric Reduction: The chiral imine is then reduced enantioselectively. This can be achieved using a variety of methods, such as catalytic transfer hydrogenation with a formic acid/triethylamine mixture and a chiral ruthenium or rhodium catalyst, or by catalytic hydrogenation with H₂ gas and a chiral catalyst. The reaction conditions (temperature, pressure, catalyst loading) are optimized to maximize enantiomeric excess (e.e.).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the chiral amine free base is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product. Purification is typically performed by column chromatography.

  • Hydrochloride Salt Formation: The purified (R)-1-(3-Fluorophenyl)ethylamine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram 1: General Workflow for Asymmetric Synthesis

G Ketone 3'-Fluoroacetophenone Imine Chiral Imine Formation Ketone->Imine Auxiliary Chiral Auxiliary Auxiliary->Imine Reduction Asymmetric Reduction Imine->Reduction Amine_Free_Base (R)-1-(3-Fluorophenyl)ethylamine (Free Base) Reduction->Amine_Free_Base Purification Purification Amine_Free_Base->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Final_Product (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride Salt_Formation->Final_Product

Caption: General workflow for the asymmetric synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of biologically active molecules, particularly those targeting the central nervous system. Its stereospecific nature is often essential for the desired pharmacological activity and selectivity of the final drug candidate.

Anticonvulsant Activity

The general approach involves coupling the chiral amine with other pharmacophoric scaffolds to generate novel chemical entities that are then screened for their ability to protect against seizures in animal models.

Diagram 2: Role in Anticonvulsant Drug Discovery

G Chiral_Amine (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride Synthesis Chemical Synthesis Chiral_Amine->Synthesis Pharmacophore Pharmacophoric Scaffold Pharmacophore->Synthesis Candidate Novel Anticonvulsant Candidate Synthesis->Candidate Screening Preclinical Screening (e.g., MES, scPTZ) Candidate->Screening Lead Lead Compound Screening->Lead

Caption: Logical relationship of this compound in anticonvulsant drug discovery.

Preclinical Evaluation of Derived Compounds

Compounds synthesized using this compound as a starting material would typically undergo a battery of preclinical tests to evaluate their potential as anticonvulsant agents.

Table 2: Representative Preclinical Anticonvulsant Screening Data for Phenyl-acetamide Derivatives

The following data is illustrative and based on a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with compounds that could be synthesized from the topic compound. This data is provided to give an example of the type of quantitative data generated in such studies.

CompoundMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Example Compound A 55.2> 1002504.5
Example Compound B 38.985.13108.0
Valproic Acid (Reference) 2721494311.6 (MES) / 2.9 (scPTZ)
Carbamazepine (Reference) 8.8> 4070.28.0

Experimental Protocols for Anticonvulsant Screening:

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the corneas of the test animals (typically mice or rats). The ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is a measure of its anticonvulsant activity. The median effective dose (ED₅₀) is the dose that protects 50% of the animals.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, induces clonic seizures. The ability of a test compound to prevent these seizures is determined, and the ED₅₀ is calculated.

  • Rotarod Neurotoxicity Test: This test assesses motor impairment and potential neurological deficits. Animals are placed on a rotating rod, and the time they can remain on the rod is measured. The median toxic dose (TD₅₀) is the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod).

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel pharmaceutical compounds. Its primary application lies in the development of enantiomerically pure drugs, particularly for neurological disorders such as epilepsy. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their drug discovery and development efforts. Further research into specific derivatives of this compound is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: Molecular Weight of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed breakdown of the molecular weight for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development.

Core Data Presentation

The molecular properties of this compound are summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 175.63 g/mol [1][2][3][4][5]
Molecular Formula C₈H₁₁ClFN[1][2][3][5]
CAS Number 321429-49-6[1][2][3]

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₁ClFN.

The calculation is as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH111.00811.088
ChlorineCl135.45335.453
FluorineF118.99818.998
NitrogenN114.00714.007
Total 175.634

Note: Atomic weights are based on IUPAC standard values. The calculated molecular weight is consistent with the cited sources.

Logical Relationship of Molecular Components

The following diagram illustrates the relationship between the molecular formula and the final calculated molecular weight, showing how each elemental component contributes to the total mass.

G cluster_elements Constituent Elements compound This compound Molecular Weight: 175.63 g/mol formula Molecular Formula: C₈H₁₁ClFN compound->formula is derived from C Carbon (C) formula->C contains 8 atoms of H Hydrogen (H) formula->H contains 11 atoms of Cl Chlorine (Cl) formula->Cl contains 1 atom of F Fluorine (F) formula->F contains 1 atom of N Nitrogen (N) formula->N contains 1 atom of

Diagram illustrating the elemental composition of the molecule.

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a fundamental calculation based on the established atomic masses of elements and the compound's molecular formula. As such, detailed experimental protocols for its determination are not applicable in this context. The value is a theoretical constant.

Similarly, signaling pathways are complex biological processes and are not relevant to the intrinsic chemical property of molecular weight. Therefore, no diagrams for experimental workflows or signaling pathways are included.

References

Determining the Solubility of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

Effective characterization of a compound's solubility requires systematic documentation. The following tables provide a structured format for presenting experimentally determined solubility data for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride across various conditions.

Table 1: Solubility in Various Solvents at Ambient Temperature (25°C)

SolventSolubility (g/L)Molar Solubility (mol/L)Method of Determination
WaterData to be determinedData to be determinedShake-Flask Method
EthanolData to be determinedData to be determinedShake-Flask Method
MethanolData to be determinedData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedShake-Flask Method
DichloromethaneData to be determinedData to be determinedShake-Flask Method
Diethyl EtherData to be determinedData to be determinedShake-Flask Method

Table 2: Aqueous Solubility as a Function of pH at Ambient Temperature (25°C)

pHBuffer SystemSolubility (g/L)Molar Solubility (mol/L)Method of Determination
2.0HClData to be determinedData to be determinedpH-Metric Method
4.0Acetate BufferData to be determinedData to be determinedpH-Metric Method
7.4Phosphate Buffer (PBS)Data to be determinedData to be determinedpH-Metric Method
9.0Borate BufferData to be determinedData to be determinedpH-Metric Method

Table 3: Aqueous Solubility as a Function of Temperature

Temperature (°C)Solubility in Water (g/L)Molar Solubility (mol/L)Method of Determination
4Data to be determinedData to be determinedShake-Flask Method
25Data to be determinedData to be determinedShake-Flask Method
37Data to be determinedData to be determinedShake-Flask Method
50Data to be determinedData to be determinedShake-Flask Method

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Conventional Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, PBS)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Clarify the sample by centrifugation and/or filtration to remove all undissolved particles.

  • Dilute the clarified supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

High-Throughput Kinetic Solubility Assays

These methods are suitable for early drug discovery phases where rapid screening of a large number of compounds is necessary.[3]

a) Nephelometric Assay

Objective: To estimate solubility by detecting light scattering from precipitated particles.

Materials:

  • This compound stock solution in DMSO.

  • Aqueous buffer (e.g., PBS).

  • Microtiter plates (e.g., 96-well).

  • Nephelometer (light scattering plate reader).

Procedure:

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Mix the contents thoroughly.

  • Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

  • The solubility is estimated as the concentration at which a significant increase in light scattering is observed.

b) UV Absorption-Based Assay

Objective: To determine solubility by quantifying the concentration of the compound remaining in solution after precipitation.

Materials:

  • This compound stock solution in DMSO.

  • Aqueous buffer.

  • 96-well filter plates.

  • UV-Vis spectrophotometer plate reader.

Procedure:

  • Prepare dilutions of the DMSO stock solution in the aqueous buffer in a microtiter plate.

  • Allow the solutions to equilibrate, during which precipitation may occur in supersaturated wells.

  • Filter the solutions through a 96-well filter plate to separate the dissolved compound from any precipitate.[2]

  • Measure the UV absorbance of the filtrate in a new microtiter plate.

  • Calculate the concentration of the dissolved compound using a pre-established calibration curve. The highest concentration that remains in solution is taken as the kinetic solubility.[2]

Visualizing Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Centrifuge and/or filter E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

G High-Throughput Kinetic Solubility Workflow cluster_setup Plate Setup cluster_nephelometry Nephelometry Path cluster_uv UV Absorption Path A Dispense DMSO stock solution into 96-well plate B Add aqueous buffer to create concentration gradient A->B C Incubate and mix B->C D1 Measure light scattering C->D1 D2 Filter through 96-well filter plate C->D2 E1 Determine solubility at precipitation point D1->E1 E2 Measure UV absorbance of filtrate D2->E2 F2 Calculate concentration from calibration curve E2->F2

Caption: High-Throughput Kinetic Solubility Workflow.

Logical Relationships in Solubility Assessment

The choice of solubility assay and the interpretation of its results depend on the stage of research and the specific questions being addressed.

G Logical Framework for Solubility Assessment cluster_screening Early Discovery / Screening cluster_development Lead Optimization / Pre-formulation A Define Research Question (e.g., Screening vs. Formulation) B Kinetic Solubility Assays (Nephelometry, UV-Vis) A->B D Thermodynamic Solubility Assay (Shake-Flask) A->D C Provides rapid, relative solubility ranking B->C F Data informs formulation and development strategies C->F E Provides definitive equilibrium solubility D->E E->F

Caption: Logical Framework for Solubility Assessment.

References

Spectroscopic Analysis of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound Information

PropertyValue
Chemical Name(R)-1-(3-Fluorophenyl)ethylamine hydrochloride
Synonyms(1R)-1-(3-Fluorophenyl)ethanamine hydrochloride
CAS Number321429-49-6
Molecular FormulaC₈H₁₁ClFN
Molecular Weight175.63 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known structure of the molecule and typical spectroscopic values for similar functional groups and structural motifs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data in a suitable solvent (e.g., D₂O, DMSO-d₆).

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 1.6 - 1.8Doublet3H-CH₃
~ 4.5 - 4.7Quartet1H-CH-
~ 7.2 - 7.6Multiplet4HAromatic protons
~ 8.5 - 9.5Broad Singlet3H-NH₃⁺
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data in a suitable solvent (e.g., D₂O, DMSO-d₆).

Chemical Shift (δ, ppm)Assignment
~ 20 - 25-CH₃
~ 50 - 55-CH-
~ 115 - 135Aromatic carbons
~ 160 - 165 (d, ¹JCF)Aromatic C-F
IR (Infrared) Spectroscopy

Predicted major IR absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2800 - 3200Strong, BroadN-H stretch (amine salt)
1580 - 1620MediumN-H bend (amine salt)
1450 - 1600Medium to StrongC=C stretch (aromatic)
1200 - 1250StrongC-F stretch
1000 - 1250MediumC-N stretch
MS (Mass Spectrometry)

Predicted mass spectrometry data.

m/zInterpretation
139[M-HCl]⁺, molecular ion of the free base
124[M-HCl-CH₃]⁺, loss of a methyl group from the free base
109[M-HCl-C₂H₄N]⁺, benzylic cation

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, DMSO-d₆).

  • Internal Standard: An internal standard such as TMS (tetramethylsilane) or a residual solvent peak can be used for referencing the chemical shifts.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For this compound, ESI would be suitable to observe the protonated molecule of the free base.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C, etc.) NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data Provides IR IR Spectroscopy IR_data Functional Group Identification IR->IR_data Provides MS Mass Spectrometry MS_data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_data Provides Structure Proposed Structure NMR_data->Structure Informs on Connectivity IR_data->Structure Confirms Functional Groups MS_data->Structure Determines Formula & Fragments Structure->NMR Verification

Caption: Logical workflow for the structural elucidation of an organic compound.

References

(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide to Safe Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS No. 321429-49-6). The information herein is intended to support laboratory safety procedures and risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a fluorinated arylamine derivative utilized in the synthesis of various compounds, including those with potential anticonvulsant activity.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁ClFN[2]
Molecular Weight 175.63 g/mol [1][2]
Appearance White to off-white solid[1]
Purity ≥95%[2]
Storage Temperature Room Temperature, sealed in a dry place[1][3]
IUPAC Name (1R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride[2]
Synonyms (R)-1-(3-FLUOROPHENYL)ETHYLAMINE-HCl, (R)-1-(3-fluorophenyl)ethanamine hydrochloride[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: GHS classification information is a consensus from multiple supplier safety data sheets.

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is essential when handling this compound to minimize exposure risk.

Engineering Controls
  • Ventilation: Handle this compound exclusively in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to prevent the inhalation of dust or vapors.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a higher risk of splashing.[5]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile rubber, and inspect them for integrity before each use. Dispose of contaminated gloves properly.

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, a chemically resistant apron or suit may be appropriate.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly. Clear the work area of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical. The following protocols should be followed.

In Case of Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

In Case of Skin Contact
  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

  • If skin irritation occurs, seek medical attention.

In Case of Inhalation
  • Move the individual to fresh air.[6]

  • If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.[6]

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Accidental Release Measures

Small Spills
  • Ensure the area is well-ventilated and wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spills
  • Evacuate the area immediately.

  • Prevent the spill from entering drains or waterways.

  • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials.

  • Chemical Stability: The product is stable under normal handling and storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[5]

Logical Workflows and Diagrams

The following diagrams illustrate the recommended workflows for handling this compound and responding to an exposure event.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Clear and Prepare Work Area prep_hood->prep_area handle_weigh Weigh and Transfer in Fume Hood prep_area->handle_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_dissolve Prepare Solution (If applicable) handle_weigh->handle_dissolve handle_close Tightly Seal Container After Use handle_dissolve->handle_close cleanup_waste Dispose of Waste Properly handle_close->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_wash Wash Hands Thoroughly cleanup_area->cleanup_wash cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_area->cleanup_ppe G cluster_exposure Identify Exposure Route cluster_first_aid Immediate First Aid start Exposure Event Occurs exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale exp_ingest Ingestion start->exp_ingest aid_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) exp_skin->aid_skin aid_eye Flush with Water (15 min) Remove Contact Lenses exp_eye->aid_eye aid_inhale Move to Fresh Air Provide Oxygen if Needed exp_inhale->aid_inhale aid_ingest Rinse Mouth with Water Do NOT Induce Vomiting exp_ingest->aid_ingest end Seek Immediate Medical Attention aid_skin->end aid_eye->end aid_inhale->end aid_ingest->end

References

In-Depth Technical Guide: Material Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a compound utilized by researchers and scientists in the field of drug development. The information is compiled from various sources to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification

This section details the primary identifiers for this compound.

IdentifierValueReference
Chemical Name This compound[1][2]
CAS Number 321429-49-6[1][2]
Molecular Formula C8H11ClFN[2][3][4]
Molecular Weight 175.63 g/mol [1][2]
MDL Number MFCD11035899[1][2]
IUPAC Name (1R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride[2]
SMILES C--INVALID-LINK--C1=CC=CC(F)=C1.[H]Cl[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of the compound is presented below.

PropertyValueReference
Purity 95%[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][3][4]

Hazard Identification

This compound is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]

GHS Pictogram:

  • Irritant[5]

Signal Word:

  • Warning[5]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Special Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[6]

Handling and Storage

AspectRecommendation
Handling Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6] Wear personal protective equipment.[7] Avoid contact with skin and eyes.[7]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.[8]

Exposure Controls and Personal Protection

Control ParameterRecommendation
Personal Protective Equipment Use personal protective equipment.[6]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Handle with gloves.
Respiratory Protection If the exposure limit is exceeded, use a full-face respirator with multi-purpose combination respirator cartridges.

Stability and Reactivity

Information regarding the stability and reactivity of this compound is limited in the provided search results. It is recommended to handle it with care, avoiding contact with strong oxidizing agents.

Toxicological Information

Detailed toxicological data for this compound is not available in the provided search results.

Diagrams

GHS Hazard Classification

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Statements product CAS: 321429-49-6 H315 H315: Causes skin irritation product->H315 H319 H319: Causes serious eye irritation product->H319 H335 H335: May cause respiratory irritation product->H335

Caption: GHS Hazard statements for the compound.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_handling Safe Handling Protocol start Handling of Compound ppe Wear Personal Protective Equipment start->ppe gloves Gloves ppe->gloves goggles Safety Goggles ppe->goggles respirator Respirator (if needed) ppe->respirator end Proceed with Experiment gloves->end goggles->end respirator->end

Caption: Recommended PPE for safe handling.

First-Aid Response Flowchart

First_Aid_Response cluster_actions Immediate Actions exposure Exposure Occurs Inhalation Skin Contact Eye Contact Ingestion fresh_air Move to Fresh Air exposure:inhalation->fresh_air wash_skin Wash with Soap and Water exposure:skin->wash_skin rinse_eyes Rinse Eyes for 15 mins exposure:eye->rinse_eyes rinse_mouth Rinse Mouth with Water exposure:ingestion->rinse_mouth consult Consult a Physician fresh_air->consult wash_skin->consult rinse_eyes->consult rinse_mouth->consult

Caption: First-aid procedures for exposure.

References

A Comprehensive Technical Guide to (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes it an invaluable synthon for the development of enantiomerically pure drugs, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis methodologies, and applications in drug development, with a focus on its role in the creation of compounds with anticonvulsant activity.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers. The purity of the commercially available compound typically ranges from 95% to over 99%. Key physicochemical data for this compound are summarized in the table below.

PropertyValue
CAS Number 321429-49-6[1]
Molecular Formula C₈H₁₁ClFN[1]
Molecular Weight 175.63 g/mol [1]
Appearance White to off-white solid[1]
Storage Sealed in a dry place at room temperature[1]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethylamine

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers. This process utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol:

  • Racemate Preparation: The racemic 1-(3-Fluorophenyl)ethylamine is prepared by reductive amination of 3-fluoroacetophenone.

  • Enzymatic Acylation: The racemic amine is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor, such as ethyl acetate or isopropenyl acetate, and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product.

  • Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The unreacted (R)-amine is separated from the acylated (S)-amine by extraction or chromatography.

  • Hydrolysis and Salt Formation: The separated (R)-amine is then treated with hydrochloric acid to form the corresponding hydrochloride salt, which can be isolated by crystallization.

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Enzymatic Kinetic Resolution cluster_final_product Final Product Formation 3-Fluoroacetophenone 3-Fluoroacetophenone Racemic Amine Racemic Amine 3-Fluoroacetophenone->Racemic Amine Reductive Amination Separation Separation Racemic Amine->Separation Enzyme (Lipase) Acyl Donor (R)-Amine (R)-Amine Separation->(R)-Amine Unreacted (S)-Amide (S)-Amide Separation->(S)-Amide Acylated (R)-1-(3-Fluorophenyl)ethylamine HCl (R)-1-(3-Fluorophenyl)ethylamine HCl (R)-Amine->(R)-1-(3-Fluorophenyl)ethylamine HCl HCl

Figure 1: Workflow for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl via enzymatic kinetic resolution.

Asymmetric Reductive Amination of 3-Fluoroacetophenone

Asymmetric reductive amination offers a more direct route to the chiral amine, avoiding the need for resolution. This method employs a chiral catalyst or auxiliary to induce stereoselectivity during the reduction of an intermediate imine.

Experimental Protocol:

  • Imine Formation: 3-Fluoroacetophenone is reacted with an ammonia source to form the corresponding imine in situ.

  • Asymmetric Reduction: A chiral reducing agent, often a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), is used to reduce the imine to the amine. The chirality of the catalyst directs the reduction to favor the formation of the (R)-enantiomer.

  • Work-up and Salt Formation: The reaction is quenched, and the product is extracted. The resulting (R)-amine is then converted to its hydrochloride salt.

G 3-Fluoroacetophenone 3-Fluoroacetophenone Intermediate Imine Intermediate Imine 3-Fluoroacetophenone->Intermediate Imine Ammonia Source (R)-Amine (R)-Amine Intermediate Imine->(R)-Amine Asymmetric Reduction (Chiral Catalyst) (R)-1-(3-Fluorophenyl)ethylamine HCl (R)-1-(3-Fluorophenyl)ethylamine HCl (R)-Amine->(R)-1-(3-Fluorophenyl)ethylamine HCl HCl

Figure 2: Workflow for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl.

Application in the Synthesis of Anticonvulsant Drugs

This compound is a key precursor in the synthesis of novel anticonvulsant agents.[1] The chiral center of this building block is often crucial for the pharmacological activity of the final drug molecule. While specific drug candidates derived from this exact precursor are often proprietary, the general synthetic strategy involves the reaction of the amine with various electrophilic partners to construct the final drug scaffold.

The resulting compounds often target key signaling pathways implicated in epilepsy. The primary mechanisms of action for many anticonvulsant drugs involve the modulation of ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.

Key Molecular Targets for Anticonvulsant Drugs:

  • Voltage-Gated Sodium Channels: Many anticonvulsants act by blocking these channels, which reduces the ability of neurons to fire at high frequencies.

  • Voltage-Gated Calcium Channels: Inhibition of these channels can decrease neurotransmitter release, thereby dampening neuronal excitability.

  • GABAergic System: Enhancing the inhibitory effects of the neurotransmitter GABA is a common strategy. This can be achieved by acting on GABA-A receptors, inhibiting GABA reuptake, or inhibiting its metabolic breakdown.

  • Glutamatergic System: Antagonizing the excitatory effects of glutamate, for example, by blocking NMDA or AMPA receptors, can also produce anticonvulsant effects.

G cluster_precursor Chiral Precursor cluster_synthesis Drug Synthesis cluster_targets Molecular Targets R_Amine_HCl (R)-1-(3-Fluorophenyl)ethylamine HCl Anticonvulsant_Drug Anticonvulsant Drug Candidate R_Amine_HCl->Anticonvulsant_Drug Reaction with Electrophile Na_Channel Voltage-Gated Sodium Channels Anticonvulsant_Drug->Na_Channel Modulates Ca_Channel Voltage-Gated Calcium Channels Anticonvulsant_Drug->Ca_Channel Modulates GABA_System GABAergic System Anticonvulsant_Drug->GABA_System Modulates Glutamate_System Glutamatergic System Anticonvulsant_Drug->Glutamate_System Modulates

Figure 3: From chiral precursor to modulation of anticonvulsant drug targets.

References

The Pivotal Role of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride has emerged as a significant chiral building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its unique structural features, including a chiral center and a fluorine-substituted phenyl ring, make it an attractive scaffold for developing potent and selective drug candidates. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of compounds with potential anticonvulsant activity.

Chemical Properties and Significance

This compound is a chiral primary amine salt. The presence of a fluorine atom at the meta-position of the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The stereochemistry of the ethylamine side chain is crucial for specific interactions with biological targets, highlighting the importance of using the enantiomerically pure (R)-isomer in drug synthesis.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a versatile intermediate for the synthesis of a wide range of biologically active molecules. It serves as a foundational component for creating diverse chemical libraries for high-throughput screening and lead optimization. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its utility is evident in the broader context of developing neurologically active agents. It is particularly valuable as a building block for creating novel anticonvulsant drug candidates.[1][2]

Synthesis of Bioactive Derivatives: A Workflow

The primary amino group of this compound is a key functional handle for derivatization, most commonly through N-acylation to form amides. The following workflow illustrates a general synthetic pathway for preparing N-acyl derivatives, which are often investigated for their anticonvulsant properties.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R_Amine (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride Coupling N-Acylation R_Amine->Coupling Acyl_Chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) Acyl_Chloride->Coupling N_Acyl_Product N-((R)-1-(3-fluorophenyl)ethyl)amide Derivative Coupling->N_Acyl_Product

Caption: General synthetic workflow for N-acylation of (R)-1-(3-Fluorophenyl)ethylamine.

Experimental Protocols

While a specific, detailed protocol for a named drug is not available, the following represents a generalized experimental procedure for the N-acylation of (R)-1-(3-Fluorophenyl)ethylamine, a common step in the synthesis of potential anticonvulsant agents.

General Procedure for N-acylation:

  • Deprotonation: this compound is treated with a suitable base (e.g., triethylamine, sodium bicarbonate) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to liberate the free amine.

  • Acylation: The acylating agent (an acyl chloride or a carboxylic acid with a coupling agent like DCC or EDC) is added to the solution of the free amine, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water or a mild aqueous acid/base. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Structure-Activity Relationships (SAR) of Related Anticonvulsants

Although specific quantitative data for derivatives of this compound are scarce in the literature, structure-activity relationship (SAR) studies on analogous fluorinated phenylalkylamides provide valuable insights into the structural requirements for anticonvulsant activity.

Key SAR Observations:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant potency. Halogen substitution, particularly fluorine, is often associated with enhanced activity.

  • Amide Moiety: The amide linkage is a critical pharmacophoric element in many anticonvulsant drugs. Modifications of the acyl group (the 'R' group in the workflow) can modulate potency and selectivity.

  • Chirality: The stereochemistry at the benzylic carbon is often crucial for biological activity. The (R)-configuration may confer higher potency or a better safety profile compared to the (S)-enantiomer or the racemic mixture.

The following logical diagram illustrates the key considerations in the design of anticonvulsants based on the (R)-1-(3-Fluorophenyl)ethylamine scaffold.

SAR_Logic Start Design of Novel Anticonvulsants Scaffold (R)-1-(3-Fluorophenyl)ethylamine Scaffold Start->Scaffold SAR Key SAR Considerations Scaffold->SAR Aryl Aromatic Ring Substitution (e.g., F) SAR->Aryl Amide N-Acyl Group Modification SAR->Amide Stereo Stereochemistry ((R)-configuration) SAR->Stereo Outcome Modulation of Anticonvulsant Activity and Safety Profile Aryl->Outcome Amide->Outcome Stereo->Outcome

Caption: Logical relationship of SAR in anticonvulsant drug design.

Quantitative Data on Analogous Compounds

To provide a quantitative context for the potential anticonvulsant efficacy of derivatives of this compound, the following table summarizes the median effective dose (ED₅₀) values for a selection of structurally related fluorinated compounds from the literature. It is important to note that these are not direct derivatives of the title compound but serve as relevant examples.

Compound ClassTest ModelED₅₀ (mg/kg)SpeciesReference
Fluorinated PhenylacetamidesMES~100-300Mouse[1]
p-Fluoro-phenyl Alcohol AmidesPTZNot specifiedNot specified[2]
Isatin-based Derivatives with 3-FluorophenylMES>300Mouse[3]

MES: Maximal Electroshock Seizure test; PTZ: Pentylenetetrazole-induced seizure test.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for anticonvulsants derived from this compound would depend on the specific structural modifications. However, many existing anticonvulsant drugs exert their effects by modulating the activity of ion channels or neurotransmitter systems. A plausible signaling pathway that could be targeted by derivatives of this scaffold is the modulation of voltage-gated sodium channels, a common mechanism for antiepileptic drugs.

Signaling_Pathway Drug Derivative of (R)-1-(3-Fluorophenyl)ethylamine VGSC Voltage-Gated Sodium Channel (VGSC) Drug->VGSC Binds to Inactivation Prolongation of Inactive State VGSC->Inactivation Modulates AP Reduced Neuronal Excitability Inactivation->AP Seizure Suppression of Seizure Activity AP->Seizure

Caption: A potential signaling pathway for anticonvulsant action.

Conclusion

This compound stands as a chiral building block of considerable interest in medicinal chemistry. Its application in the synthesis of novel compounds, particularly those with potential anticonvulsant activity, highlights its importance in the drug discovery pipeline. While further research is needed to fully elucidate the therapeutic potential of its direct derivatives, the foundational principles of structure-activity relationships and established synthetic methodologies provide a strong basis for the continued exploration of this valuable scaffold in the development of next-generation CNS therapies. The strategic incorporation of this fluorinated chiral amine offers a promising avenue for designing drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

The Strategic Incorporation of Fluorinated Chiral Amines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorinated chiral amines in drug discovery, providing a comprehensive overview of their synthesis, physicochemical properties, and impact on pharmacological outcomes. By leveraging the unique properties of fluorine, researchers can strategically modulate molecular characteristics to enhance efficacy, improve pharmacokinetic profiles, and overcome common drug development hurdles.

The Impact of Fluorination on Physicochemical and Pharmacological Properties

The strategic placement of fluorine atoms within a chiral amine scaffold can profoundly influence a molecule's properties, leading to significant improvements in its drug-like characteristics. These modifications are primarily due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

Modulation of Basicity (pKa)

Fluorination typically lowers the basicity (pKa) of an amine. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen, making its lone pair of electrons less available for protonation. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Tuning Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is context-dependent and can either increase or decrease this critical parameter. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, often enhances it. The ability to fine-tune LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. By replacing metabolically labile hydrogens with fluorine, the metabolic stability of a drug can be substantially increased, leading to a longer half-life and improved bioavailability.

Improving Binding Affinity and Selectivity

Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation, thereby increasing its binding affinity and selectivity for the target protein.

Data Presentation: Quantitative Impact of Fluorination

To illustrate the tangible effects of incorporating fluorine into chiral amine-containing molecules, the following tables summarize key quantitative data from various studies.

Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Amines

Compound PairNon-Fluorinated pKaFluorinated pKaNon-Fluorinated LogPFluorinated LogPReference
Piperidine / 4-Fluoropiperidine11.2210.751.11.2[1]
Pyrrolidine / 3-Fluoropyrrolidine11.2710.460.50.4[1]
Azetidine / 3-Fluoroazetidine11.299.75-0.2-0.3[1]
Indole / 5-Fluoroindole-2.4-2.92.12.3[2]

Table 2: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

CompoundDescriptionIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg)Microsome SourceReference
UT-155Non-fluorinated indole12.35-Mouse Liver[2]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse Liver[2]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse Liver[2]
5-FluoroindoleFluorinated indole144.29.0Rat Liver[2]
5-Fluoroindole HClHydrochloride salt of 5-FI1248Rat Liver[2]

Table 3: Binding Affinity of Drugs Containing Fluorinated Chiral Amines

DrugTargetBinding Affinity (Ki or IC50)Fluorinated MoietyReference
AtogepantCGRP ReceptorKi = 0.015 nMTrifluorobenzene[3]
Unsubstituted Atogepant AnalogCGRP ReceptorKi = 0.067 nM-[3]
SitagliptinDPP-4IC50 ≈ 18 nMTrifluoromethyl-substituted triazolopiperazine[4]
NirogacestatGamma-secretaseIC50 ≈ 6 nMDifluorophenyl[5]

Synthesis of Fluorinated Chiral Amines

The synthesis of enantiomerically pure fluorinated chiral amines is a critical challenge in medicinal chemistry. Several powerful strategies have been developed to address this, including asymmetric synthesis and biocatalysis.

Asymmetric Synthesis

Asymmetric synthesis methodologies aim to create a single enantiomer of a chiral molecule. Key approaches for synthesizing fluorinated chiral amines include:

  • Asymmetric Hydrogenation of Imines: This method involves the reduction of a prochiral imine containing a fluorine moiety using a chiral catalyst, typically a transition metal complex with a chiral ligand.

  • Diastereoselective Addition to Chiral N-Sulfinyl Imines: The addition of organometallic reagents (e.g., Grignard reagents) to chiral N-tert-butanesulfinyl imines is a powerful and highly diastereoselective method for creating stereogenic centers.

  • Chiral Resolution: This technique involves the separation of a racemic mixture of fluorinated amines using chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Biocatalysis

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines.

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess.

  • Reductive Aminases (RedAms): RedAms catalyze the direct reductive amination of a ketone with an amine donor, offering a direct and efficient route to chiral secondary and tertiary amines.

  • Lipases: Lipases are used for the kinetic resolution of racemic amines through enantioselective acylation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of fluorinated chiral amines.

Asymmetric Synthesis: Diastereoselective Addition of a Grignard Reagent to a Chiral N-Sulfinyl Imine

This protocol describes the synthesis of a chiral fluorinated amine via the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, a common and effective method.[4][6]

Materials:

  • (R)-N-(4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide

  • Ethylmagnesium bromide (1.0 M in THF)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (4 M in dioxane)

  • Methanol

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-N-(4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add ethylmagnesium bromide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched N-sulfinyl amine.

  • To a solution of the purified N-sulfinyl amine in methanol, add 4 M HCl in dioxane (4 equiv) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the chiral fluorinated amine.

Biocatalytic Synthesis: Reductive Amination of a Ketone

This protocol outlines the biocatalytic reductive amination of a ketone to produce a chiral fluorinated amine using a reductive aminase (RedAm).[7][8]

Materials:

  • Reductive aminase (e.g., from Aspergillus oryzae)

  • 4'-(Trifluoromethyl)acetophenone

  • Isopropylamine (as amine donor)

  • NADP⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • MTBE (methyl tert-butyl ether)

Procedure:

  • In a reaction vessel, prepare a buffer solution containing potassium phosphate buffer, D-glucose (1.2 equiv), and NADP⁺ (1 mol%).

  • Add the RedAm and GDH to the buffer solution.

  • Add 4'-(trifluoromethyl)acetophenone (1 equiv) and isopropylamine (1.5 equiv).

  • Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with MTBE (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired chiral fluorinated amine.

Physicochemical Property Measurement

This method utilizes the change in the ¹⁹F NMR chemical shift of a fluorinated compound as a function of pH to determine its pKa.[9][10]

Procedure:

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Dissolve the fluorinated amine in each buffer solution to a constant concentration.

  • Acquire a ¹⁹F NMR spectrum for each sample.

  • Plot the ¹⁹F chemical shift (δ) versus the pH of the solution.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

This protocol describes the determination of the octanol-water partition coefficient (LogP) using the traditional shake-flask method with the advantage of ¹⁹F NMR for quantification.[7][11][12]

Procedure:

  • Prepare a solution of the fluorinated compound in n-octanol.

  • Add an equal volume of water to the octanol solution in a flask.

  • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully take an aliquot from both the n-octanol and the aqueous phase.

  • Add a known amount of an internal standard to each aliquot.

  • Acquire ¹⁹F NMR spectra for both samples.

  • Determine the concentration of the fluorinated compound in each phase by integrating the respective signals relative to the internal standard.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes and monitoring its disappearance over time.[2]

Procedure:

  • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a known concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) from the half-life and the microsomal protein concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways of Drugs with Fluorinated Chiral Amines

sitagliptin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GLP-1 GLP-1 ERK1_2 ERK1/2 GLP-1->ERK1_2 activates Sitagliptin Sitagliptin DPP4 DPP4 Sitagliptin->DPP4 inhibits TGF_beta1 TGF-β1 Sitagliptin->TGF_beta1 inhibits DPP4->GLP-1 inactivates Cell_Proliferation Cell Proliferation & Migration ERK1_2->Cell_Proliferation promotes Apoptosis Apoptosis ERK1_2->Apoptosis inhibits Smad Smad TGF_beta1->Smad activates Fibrosis Renal Fibrosis Smad->Fibrosis promotes

Caption: Signaling pathway of Sitagliptin.

nirogacestat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase cleavage site NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD releases Target_Genes Target Gene Transcription NICD->Target_Genes activates Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth promotes Nirogacestat Nirogacestat Nirogacestat->Gamma_Secretase inhibits

Caption: Mechanism of action of Nirogacestat.

Experimental Workflows

asymmetric_synthesis_workflow Start Start: Chiral N-Sulfinyl Imine Reaction Diastereoselective Addition of Grignard Reagent Start->Reaction Purification1 Column Chromatography Reaction->Purification1 Deprotection Acidic Deprotection Purification1->Deprotection End End: Chiral Fluorinated Amine Hydrochloride Deprotection->End

Caption: Asymmetric synthesis workflow.

microsomal_stability_workflow Incubation Incubate Compound with Liver Microsomes & NADPH at 37°C Quenching Quench Aliquots at Different Time Points Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Data Processing: Calculate t½ and CLint Analysis->Data_Processing

Caption: Microsomal stability assay workflow.

Conclusion

Fluorinated chiral amines are indispensable building blocks in modern drug discovery. Their strategic incorporation allows for the fine-tuning of critical physicochemical and pharmacological properties, leading to the development of safer and more effective medicines. A thorough understanding of the synthetic methodologies and the impact of fluorination on molecular properties is essential for medicinal chemists aiming to leverage these powerful tools in their drug design endeavors. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this dynamic and impactful field.

References

Methodological & Application

Application Notes and Protocols for (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride as a chiral resolving agent. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are engaged in the separation of enantiomers from racemic mixtures.

Introduction to Chiral Resolution

In the pharmaceutical industry, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure drugs is often a regulatory requirement and a critical aspect of drug development. Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, remains a widely used and economically viable method for obtaining single-enantiomer active pharmaceutical ingredients (APIs). One of the most established techniques for chiral resolution on an industrial scale is through the formation of diastereomeric salts.

Principle of Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the differential physical properties of diastereomers. When a racemic mixture of an acidic or basic compound is reacted with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization.

This compound is a chiral amine that can be used as a resolving agent for racemic carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The reaction of a racemic acid (a mixture of R- and S-enantiomers) with (R)-1-(3-Fluorophenyl)ethylamine results in the formation of two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). Due to their different spatial arrangements, these salts will have different solubilities in a given solvent system, enabling the selective crystallization of the less soluble diastereomer.

Following the separation of the diastereomeric salt, the enantiomerically enriched carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free amine resolving agent. The resolving agent can often be recovered and recycled, adding to the economic feasibility of the process.

cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Liberation of Enantiomer Racemic Acid\n(R-Acid + S-Acid) Racemic Acid (R-Acid + S-Acid) Diastereomeric Salts\n(R-Acid)-(R-Amine)\n(S-Acid)-(R-Amine) Diastereomeric Salts (R-Acid)-(R-Amine) (S-Acid)-(R-Amine) Racemic Acid\n(R-Acid + S-Acid)->Diastereomeric Salts\n(R-Acid)-(R-Amine)\n(S-Acid)-(R-Amine) Reaction R-Amine\n((R)-1-(3-Fluorophenyl)ethylamine) R-Amine ((R)-1-(3-Fluorophenyl)ethylamine) R-Amine\n((R)-1-(3-Fluorophenyl)ethylamine)->Diastereomeric Salts\n(R-Acid)-(R-Amine)\n(S-Acid)-(R-Amine) Fractional Crystallization Fractional Crystallization Diastereomeric Salts\n(R-Acid)-(R-Amine)\n(S-Acid)-(R-Amine)->Fractional Crystallization Less Soluble Salt Less Soluble Salt Fractional Crystallization->Less Soluble Salt More Soluble Salt (in solution) More Soluble Salt (in solution) Fractional Crystallization->More Soluble Salt (in solution) Acid Treatment Acid Treatment Less Soluble Salt->Acid Treatment Enriched R-Acid or S-Acid Enriched R-Acid or S-Acid Acid Treatment->Enriched R-Acid or S-Acid Recovered R-Amine Recovered R-Amine Acid Treatment->Recovered R-Amine

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Application in the Resolution of Racemic Profens

The profen family of NSAIDs, which includes ibuprofen, ketoprofen, and naproxen, are chiral carboxylic acids where the (S)-enantiomer is typically responsible for the therapeutic activity. The following sections provide a generalized protocol for the resolution of a racemic profen using this compound.

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the desired enantiomer. The following table presents representative data for the resolution of a generic profen. It is important to note that optimal conditions and results will vary depending on the specific profen and experimental parameters.

ParameterValue/Condition
Racemic Profene.g., Ibuprofen
Chiral Resolving Agent(R)-1-(3-Fluorophenyl)ethylamine
Molar Ratio (Profen:Amine)1:0.5 - 1:1
Crystallization SolventEthanol, Methanol, or mixtures with water
Yield of Diastereomeric Salt35 - 45% (based on initial racemate)
Enantiomeric Excess (ee) of Resolved Profen>95% after recrystallization
Specific Rotation [α]DDependent on the specific profen

Experimental Protocols

The following protocols are generalized and should be optimized for the specific racemic acid being resolved.

This protocol describes the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

  • Racemic profen (e.g., ibuprofen)

  • This compound

  • A suitable base (e.g., sodium hydroxide) to liberate the free amine

  • Crystallization solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Liberation of the Free Amine:

    • Dissolve this compound in water.

    • Add a stoichiometric amount of a base (e.g., 1M NaOH) to neutralize the hydrochloride and liberate the free (R)-1-(3-Fluorophenyl)ethylamine.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure amine.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic profen (1.0 equivalent) in the chosen crystallization solvent with gentle heating.

    • In a separate container, dissolve the (R)-1-(3-Fluorophenyl)ethylamine (0.5-1.0 equivalent) in a minimum amount of the same solvent.

    • Slowly add the amine solution to the profen solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold crystallization solvent to remove impurities and the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a fresh portion of the hot crystallization solvent.

    • Collect the purified crystals by vacuum filtration and dry.

start Start liberate_amine Liberate Free Amine from Hydrochloride Salt start->liberate_amine dissolve_profen Dissolve Racemic Profen in Solvent start->dissolve_profen dissolve_amine Dissolve (R)-Amine in Solvent liberate_amine->dissolve_amine mix_solutions Mix Profen and Amine Solutions dissolve_profen->mix_solutions dissolve_amine->mix_solutions crystallize Cool to Induce Crystallization mix_solutions->crystallize filter_crystals Filter to Isolate Diastereomeric Salt crystallize->filter_crystals recrystallize Recrystallize Salt (Optional) filter_crystals->recrystallize end End: Purified Diastereomeric Salt filter_crystals->end Without Recrystallization recrystallize->end

Figure 2: Experimental workflow for diastereomeric salt formation and isolation.

This protocol describes the recovery of the enantiomerically enriched profen from the isolated diastereomeric salt.

Materials:

  • Diastereomerically pure salt from Protocol 1

  • A strong acid (e.g., 2M HCl or 2M H₂SO₄)

  • An organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Acidification:

    • Suspend the diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is acidic (pH < 2). This will protonate the carboxylate of the profen, causing it to precipitate or form an oil, and will convert the resolving agent back to its water-soluble hydrochloride salt.

  • Extraction:

    • Extract the enantiomerically enriched profen into an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts with water and then with brine to remove any remaining acid and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the enantiomerically enriched profen, which may be a solid or an oil that solidifies upon standing.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

cluster_reactants Reactants cluster_products Products (Diastereomers) racemic_acid Racemic Acid (R/S) diastereomer1 (R-Acid)-(R-Amine) Salt racemic_acid->diastereomer1 + diastereomer2 (S-Acid)-(R-Amine) Salt racemic_acid->diastereomer2 + chiral_amine (R)-1-(3-Fluorophenyl)ethylamine chiral_amine->diastereomer1 chiral_amine->diastereomer2

Figure 3: Formation of diastereomeric salts from a racemic acid and a chiral amine.

By following these protocols and adapting them to the specific substrate, researchers can effectively utilize this compound as a valuable tool for the chiral resolution of racemic carboxylic acids.

Application Notes and Protocols: Chiral Resolution of Racemic Acids with (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. One of the most common and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This method involves reacting a racemic mixture with an enantiomerically pure resolving agent to form diastereomers, which have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.

This document provides detailed application notes and protocols for the chiral resolution of racemic acids using the chiral resolving agent (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. (R)-1-(3-Fluorophenyl)ethylamine is a readily available and effective resolving agent for a variety of acidic compounds.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the reaction of a racemic acid ((R/S)-Acid) with a single enantiomer of a chiral base, in this case, (R)-1-(3-Fluorophenyl)ethylamine ((R)-Amine). This reaction forms a mixture of two diastereomeric salts: ((R)-Amine)-(S)-Acid) and ((R)-Amine)-(R)-Acid). Since these salts are diastereomers, they possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be separated by filtration. The enantiomerically enriched acid can then be recovered from the isolated diastereomeric salt.

Data Presentation

The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The following table summarizes representative data for the chiral resolution of a hypothetical racemic carboxylic acid using this compound. Note: These values are illustrative and will vary depending on the specific racemic acid and experimental conditions.

Racemic AcidResolving AgentSolvent SystemDiastereomer IsolatedYield (%)Enantiomeric Excess (e.e.) of Acid (%)
Racemic Ibuprofen(R)-1-(3-Fluorophenyl)ethylamineEthanol/Water (9:1)((R)-Amine)-((S)-Ibuprofen)45>98
Racemic Naproxen(R)-1-(3-Fluorophenyl)ethylamineMethanol((R)-Amine)-((S)-Naproxen)42>99
Racemic Mandelic Acid(R)-1-(3-Fluorophenyl)ethylamineIsopropanol((R)-Amine)-((R)-Mandelic Acid)48>97

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific acids.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
  • Preparation: In a suitable reaction vessel, dissolve the racemic acid (1.0 equivalent) in a minimum amount of a suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, prepare a solution of this compound (0.5 to 1.0 equivalent) in the same solvent. The hydrochloride salt is typically converted to the free base in situ or prior to the reaction by treatment with a base like NaOH and extraction into an organic solvent. For the purpose of this protocol, we will assume the use of the free base, (R)-1-(3-Fluorophenyl)ethylamine.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. The solution can be further cooled in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Suspension: Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).

  • Acidification: Stir the mixture vigorously until the solid has completely dissolved and partitioned between the two phases. The amine will be protonated and move to the aqueous phase, while the free acid will remain in the organic phase.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent two more times to ensure complete recovery of the acid.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the recovered acid using a suitable analytical technique, such as chiral HPLC or gas chromatography.

Protocol 3: Recovery of the Resolving Agent
  • Basification: The aqueous layer from Protocol 2, containing the hydrochloride salt of (R)-1-(3-Fluorophenyl)ethylamine, can be treated with a strong base (e.g., NaOH pellets or a concentrated solution) until it is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Isolation: Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure to recover the (R)-1-(3-Fluorophenyl)ethylamine, which can be reused.

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_products Isolated Products cluster_liberation Liberation cluster_final Final Products racemic_acid Racemic Acid ((R/S)-Acid) diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Amine)-((R)-Acid) ((R)-Amine)-((S)-Acid) racemic_acid->diastereomeric_mixture Reacts with resolving_agent (R)-1-(3-Fluorophenyl)ethylamine ((R)-Amine) resolving_agent->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (e.g., ((R)-Amine)-((S)-Acid)) filtration->less_soluble mother_liquor Mother Liquor (Enriched in ((R)-Amine)-((R)-Acid)) filtration->mother_liquor acidification Acidification less_soluble->acidification extraction Extraction acidification->extraction pure_enantiomer Enantiomerically Pure Acid ((S)-Acid) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent ((R)-Amine) extraction->recovered_agent

Caption: Experimental workflow for chiral resolution.

Diastereomer_Formation_Logic cluster_reactants Reactants racemic_acid Racemic Acid (R-COOH + S-COOH) diastereomer1 Diastereomeric Salt 1 (R-COO-  +H3N-R') racemic_acid->diastereomer1 Forms diastereomer2 Diastereomeric Salt 2 (S-COO-  +H3N-R') racemic_acid->diastereomer2 Forms chiral_base Chiral Base (R'-NH2) chiral_base->diastereomer1 chiral_base->diastereomer2 relation Diastereomers (Different Physical Properties) diastereomer1->relation diastereomer2->relation

Application Notes: (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine that serves as a versatile building block and auxiliary in asymmetric catalysis. Its strategic use allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The fluorine substituent on the phenyl ring can influence the electronic properties and steric environment of the molecule, offering unique advantages in stereochemical control. These application notes provide an overview of its utility, focusing on its role as a chiral auxiliary in the diastereoselective synthesis of β-lactams via the Staudinger reaction.

Core Application: Chiral Auxiliary in β-Lactam Synthesis

(R)-1-(3-Fluorophenyl)ethylamine is effectively employed as a chiral auxiliary in the Staudinger [2+2] cycloaddition reaction between a ketene and an imine to synthesize chiral β-lactams. The chiral amine is first condensed with an aldehyde to form a chiral imine. This imine then reacts with a ketene, with the stereocenter on the amine directing the stereochemical outcome of the newly formed chiral centers on the β-lactam ring. The auxiliary can be subsequently cleaved to yield the desired enantiomerically enriched product. Chiral amine sources are widely utilized for the asymmetric synthesis of β-lactams[1].

Logical Workflow for Asymmetric β-Lactam Synthesis

The overall process can be visualized as a three-stage workflow: preparation of the chiral imine, the key diastereoselective cycloaddition, and the final cleavage of the auxiliary to yield the target molecule.

G General Workflow for Asymmetric β-Lactam Synthesis cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Staudinger Cycloaddition cluster_2 Stage 3: Auxiliary Cleavage A (R)-1-(3-Fluorophenyl)ethylamine + Aldehyde (R'-CHO) B Chiral Imine (Diastereoselective Control Element) A->B Condensation D Diastereomerically Enriched β-Lactam B->D [2+2] Cycloaddition C Ketene (Generated in situ) C->D F Enantiopure β-Lactam + Recovered Auxiliary D->F Deprotection E Cleavage Condition (e.g., Hydrogenolysis) E->F

Caption: Workflow for β-lactam synthesis using a chiral amine auxiliary.

Experimental Data

The diastereoselectivity of the Staudinger cycloaddition is highly dependent on the specific reactants and conditions used. The table below summarizes representative results for the synthesis of cis-β-lactams using a chiral imine derived from a chiral primary amine, which serves as a model for the application of (R)-1-(3-Fluorophenyl)ethylamine.

EntryAldehyde (for Imine)Acid Chloride (for Ketene)Product Diastereomeric Ratio (cis:trans)Combined Yield (%)
1BenzaldehydePhthalimidoacetyl chloride>95:574
2p-AnisaldehydePhthalimidoacetyl chloride>95:578
3FurfuralPhthalimidoacetyl chloride90:1070

Note: Data is representative of reactions using chiral α-phenylethylamine derivatives as described in the literature and serves as an illustrative example.

Protocols

Protocol 1: Synthesis of Chiral Imine

This protocol describes the formation of the chiral imine from (R)-1-(3-Fluorophenyl)ethylamine and a representative aldehyde.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C and stir for 20 minutes to generate the free amine.

  • Add the desired aldehyde (1.0 eq) to the solution.

  • Add anhydrous MgSO4 (2.0 eq) as a drying agent to drive the reaction to completion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.

  • Filter off the MgSO4 and concentrate the filtrate under reduced pressure. The crude chiral imine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

This protocol outlines the synthesis of the β-lactam via cycloaddition.

Materials:

  • Crude chiral imine from Protocol 1

  • Acid chloride (e.g., Phthalimidoacetyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acid chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride/triethylamine solution dropwise to the cooled imine solution over a period of 30 minutes with vigorous stirring. The triethylamine reacts with the acid chloride to generate the ketene in situ.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the 1-(3-fluorophenyl)ethyl group to yield the final N-unsubstituted β-lactam.

Materials:

  • Diastereomerically enriched β-lactam

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the β-lactam (1.0 eq) in an appropriate solvent such as methanol or ethyl acetate.

  • Add 10% Pd/C catalyst (10-20% by weight).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) using a balloon or a Parr hydrogenator.

  • Stir the reaction vigorously at room temperature for 12-48 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the N-debenzylated β-lactam. Further purification can be performed by recrystallization or chromatography if necessary.

Conclusion

This compound is a valuable tool in asymmetric synthesis, particularly as a chiral auxiliary for controlling the stereochemistry of cycloaddition reactions. The protocols provided offer a framework for the successful synthesis of enantiomerically enriched β-lactams, which are key structural motifs in many pharmaceutical agents. The fluorinated phenyl group may offer advantages in crystallinity and reactivity, making it a compelling alternative to more common chiral amines.

Disclaimer: These notes are for informational purposes for research professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Application of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Anticonvulsant Synthesis: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure of (R)-1-(3-Fluorophenyl)ethylamine provides a versatile scaffold for the synthesis of a variety of derivatives. Phenylethylamines are a well-established class of compounds with a wide range of neuropharmacological activities. By modifying the ethylamine side chain and exploring further substitutions on the phenyl ring, it is possible to design molecules that interact with key targets in epilepsy, such as voltage-gated ion channels (e.g., sodium and calcium channels) and neurotransmitter systems (e.g., GABAergic and glutamatergic pathways).

Potential Synthetic Pathways and Applications

Based on the chemical structure of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, several classes of anticonvulsant candidates could be synthesized. The following sections outline hypothetical synthetic routes and the rationale behind the design of these potential anticonvulsants.

Synthesis of Novel Amide and Urea Derivatives

The primary amine of (R)-1-(3-Fluorophenyl)ethylamine can be readily acylated or reacted with isocyanates to form a diverse library of amide and urea derivatives. This approach is a common strategy in medicinal chemistry to introduce various functionalities and modulate the physicochemical properties of a lead compound.

Hypothetical Synthesis Workflow:

G A (R)-1-(3-Fluorophenyl)ethylamine hydrochloride B Acylation (Acid chloride/anhydride, coupling agent) A->B Base C Reaction with Isocyanate A->C D Amide Derivatives B->D E Urea Derivatives C->E F Anticonvulsant Activity Screening (e.g., MES, scPTZ tests) D->F E->F

Caption: Synthetic routes to amide and urea derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

  • Preparation of the Free Base: Dissolve this compound in a suitable solvent (e.g., dichloromethane or water). Add an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the free amine into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Acylation: Dissolve the resulting (R)-1-(3-Fluorophenyl)ethylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable acylating agent (e.g., an acid chloride or acid anhydride) dropwise to the stirred solution. Alternatively, for carboxylic acids, use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Synthesis of Substituted Pyrrolidinone Derivatives

The chiral amine can be incorporated into heterocyclic structures, such as pyrrolidinones, which are known to exhibit anticonvulsant properties. This can be achieved through reactions like Michael addition to an α,β-unsaturated ester followed by cyclization.

Hypothetical Logical Relationship for Synthesis:

G A (R)-1-(3-Fluorophenyl)ethylamine C Michael Addition A->C B α,β-Unsaturated Ester B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F Pyrrolidinone Derivative E->F G Pharmacological Evaluation F->G

Caption: Synthesis of pyrrolidinone derivatives.

Experimental Protocol: General Procedure for Pyrrolidinone Synthesis

  • Michael Addition: To a solution of (R)-1-(3-Fluorophenyl)ethylamine in a suitable solvent (e.g., ethanol or methanol), add an equimolar amount of an α,β-unsaturated ester (e.g., ethyl acrylate).

  • Stir the reaction mixture at room temperature or under gentle heating for a specified duration, monitoring by TLC.

  • Cyclization: After the formation of the Michael adduct, add a base (e.g., sodium ethoxide) to promote intramolecular cyclization.

  • Heat the reaction mixture under reflux for several hours until the cyclization is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired pyrrolidinone derivative.

Quantitative Data and Biological Evaluation

As there is no direct experimental data available for anticonvulsants synthesized from this compound, the following table presents a hypothetical structure for a synthesized derivative and the expected data from standard anticonvulsant screening assays.

Table 1: Hypothetical Anticonvulsant Activity Data

Compound IDStructureMES Screen (ED₅₀, mg/kg)scPTZ Screen (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Hypothetical-Amide-1 N-[(1R)-1-(3-fluorophenyl)ethyl]acetamideData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical-Urea-1 1-[(1R)-1-(3-fluorophenyl)ethyl]-3-phenylureaData Not AvailableData Not AvailableData Not AvailableData Not Available
Reference Drug (e.g., Phenytoin) -~9.5>100~67~7.1 (MES)

Experimental Protocols for Biological Evaluation

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Adult male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizures: At the time of peak effect (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

  • Animals: Adult male Swiss mice (18-22 g).

  • Compound Administration: Administer the test compound i.p. or p.o. at various doses.

  • Induction of Seizures: At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ; e.g., 85 mg/kg) subcutaneously in the posterior midline.

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor impairment and potential neurological deficits caused by the test compound.

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) rotating at a constant speed (e.g., 6 rpm).

  • Training: Train the mice to stay on the rotating rod for a predetermined period (e.g., 1 minute) for three consecutive trials.

  • Testing: Administer the test compound at various doses. At the time of peak effect, place the mice on the rotating rod.

  • Observation: Record whether the animal falls off the rod within the 1-minute test period.

  • Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rod for the full minute.

Signaling Pathways and Mechanism of Action

The potential anticonvulsant activity of derivatives of (R)-1-(3-Fluorophenyl)ethylamine could be mediated through various signaling pathways implicated in epilepsy.

G A Derivative of (R)-1-(3-Fluorophenyl)ethylamine B Voltage-Gated Sodium Channels A->B Modulation C Voltage-Gated Calcium Channels A->C Modulation D GABA-A Receptor A->D Positive Allosteric Modulation E Reduced Neuronal Excitability B->E Inhibition of Action Potentials C->E Reduced Neurotransmitter Release D->E Enhanced Inhibition F Anticonvulsant Effect E->F

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

While direct experimental evidence for the application of this compound in anticonvulsant synthesis is currently limited in the public domain, its chemical structure presents a promising starting point for the design and synthesis of novel central nervous system active agents. The synthetic pathways and biological evaluation protocols outlined in this document provide a framework for researchers to explore the potential of this chiral building block in the development of new therapies for epilepsy. Further research is warranted to synthesize and test derivatives of (R)-1-(3-Fluorophenyl)ethylamine to validate their anticonvulsant efficacy and elucidate their mechanisms of action.

(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Chiral Building Block for Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine that serves as a crucial starting material in the synthesis of a variety of neurologically active compounds. Its stereospecific structure and the presence of a fluorine atom make it an attractive building block for medicinal chemists. The fluorine substitution can enhance metabolic stability, binding affinity, and blood-brain barrier penetration of the final drug molecule. This document provides an overview of its application in the development of selective serotonin reuptake inhibitors (SSRIs) and anticonvulsant agents, complete with experimental protocols and biological data.

Application in Selective Serotonin Reuptake Inhibitors (SSRIs)

The (R)-1-(3-fluorophenyl)ethylamine moiety is a key structural feature in analogues of citalopram, a well-known SSRI used to treat depression and anxiety disorders. SSRIs function by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft.

Quantitative Data for Citalopram Analogues:

The following table summarizes the binding affinities (Ki) of various citalopram analogues for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.

CompoundR GroupSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(±)-Citalopram 5-CN1.945950>10000
Analogue 1 5-Br1.04>10000>10000
Analogue 2 5-I1.42>10000>10000
Analogue 3 4-Br3.564670>10000

Data sourced from studies on citalopram analogues.[1]

Signaling Pathway of Serotonin Reuptake Inhibition:

Selective serotonin reuptake inhibitors (SSRIs) act by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors and prolonging its signaling effect.[1][2]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis Serotonin (5-HT) Synthesis tryptophan->serotonin_synthesis TPH, DDC serotonin_vesicle 5-HT Vesicle serotonin_synthesis->serotonin_vesicle serotonin_synapse Serotonin (5-HT) serotonin_vesicle->serotonin_synapse Release SERT SERT serotonin_synapse->SERT Reuptake postsynaptic_receptor 5-HT Receptor serotonin_synapse->postsynaptic_receptor Binding downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activation ssri (R)-1-(3-Fluorophenyl)ethylamine -derived SSRI ssri->SERT Inhibition

Caption: Mechanism of action of an SSRI derived from (R)-1-(3-Fluorophenyl)ethylamine.

Application in Anticonvulsant Drug Development

The 3-fluorophenyl group is also present in various compounds investigated for their anticonvulsant properties. These compounds are often evaluated in animal models of epilepsy, such as the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures.

Quantitative Data for a Potential Anticonvulsant:

The following table presents the anticonvulsant activity of a compound containing a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione and a 4-fluorophenylpiperazine moiety, demonstrating the potential of fluorinated phenyl groups in this therapeutic area.

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI) (MES)
Compound 6 68.3028.20>300>4.39
Valproic Acid (Reference) 252.74130.64443.211.75

Data for 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.[2]

Experimental Protocols

1. Synthesis of a Neurological Drug Precursor via Reductive Amination:

This protocol describes a general method for the N-alkylation of this compound, a key step in the synthesis of more complex drug candidates.

Workflow for Reductive Amination:

Reductive_Amination_Workflow start Start reagents (R)-1-(3-Fluorophenyl)ethylamine HCl Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) start->reagents reaction Combine reagents and stir at room temperature reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography workup->purification product N-alkylated Product purification->product

Caption: General workflow for the synthesis of N-alkylated derivatives.

Procedure:

  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

2. In Vitro SERT Binding Assay:

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin transporter.

Procedure:

  • Prepare cell membranes from HEK293 cells stably expressing human SERT.

  • In a 96-well plate, incubate the cell membranes with a known concentration of a radioligand (e.g., [³H]-citalopram) and varying concentrations of the test compound.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value of the test compound from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

3. In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test:

This protocol describes the MES test in mice, a standard model for evaluating the efficacy of potential anticonvulsant drugs.

Procedure:

  • Administer the test compound to a group of mice at various doses via an appropriate route (e.g., intraperitoneal injection).

  • After a predetermined time for drug absorption, subject each mouse to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint of protection.

  • Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure.[4][5]

This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates targeting neurological disorders. Its incorporation into molecules can lead to potent and selective inhibitors of the serotonin transporter, as well as compounds with significant anticonvulsant activity. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of this key intermediate in the discovery of next-generation neurological therapies.

References

Application Notes and Protocols for the Asymmetric Synthesis of a Novel Pharmaceutical Intermediate Using (R)-1-(3-Fluorophenyl)ethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethylamine HCl is a valuable chiral building block in the asymmetric synthesis of pharmaceutical intermediates, particularly for compounds targeting the central nervous system, including those with potential anticonvulsant activity.[1][2] Its utility lies in the introduction of a specific stereocenter, which is often crucial for the desired pharmacological activity and reduced side effects of the final active pharmaceutical ingredient (API).[3] This document provides detailed application notes and protocols for the synthesis of a novel chiral pharmaceutical intermediate, (S)-2-amino-N-((R)-1-(3-fluorophenyl)ethyl)butanamide, a potential precursor for Levetiracetam analogues and other neurologically active compounds.

The protocols outlined below describe a robust method for the amide coupling of (S)-2-aminobutanoic acid with (R)-1-(3-Fluorophenyl)ethylamine, a key step in generating the target intermediate with high purity and stereochemical integrity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the target pharmaceutical intermediate.

Table 1: Key Reagents and Properties

ReagentCAS NumberMolecular Weight ( g/mol )Purity (%)
(R)-1-(3-Fluorophenyl)ethylamine HCl321429-49-6175.63>99
(S)-2-Aminobutanoic acid1492-24-6103.12>98
HOBt (Hydroxybenzotriazole)2592-95-2135.13>99
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)25952-53-8191.70>98

Table 2: Reaction Parameters and Outcomes for the Synthesis of (S)-2-amino-N-((R)-1-(3-fluorophenyl)ethyl)butanamide

ParameterValue
Reaction Scale10 mmol
SolventDichloromethane (DCM)
Coupling AgentsEDC.HCl, HOBt
Reaction Temperature0 °C to Room Temperature
Reaction Time12 hours
Yield 85%
Enantiomeric Excess (e.e.) >99%
AppearanceWhite to off-white solid

Experimental Protocols

This section provides a detailed methodology for the asymmetric synthesis of (S)-2-amino-N-((R)-1-(3-fluorophenyl)ethyl)butanamide.

Synthesis of (S)-2-amino-N-((R)-1-(3-fluorophenyl)ethyl)butanamide

Materials:

  • (R)-1-(3-Fluorophenyl)ethylamine HCl

  • (S)-2-Aminobutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment (optional, for purification if necessary)

Procedure:

  • Preparation of the Amine Free Base:

    • In a 250 mL round-bottom flask, dissolve (R)-1-(3-Fluorophenyl)ethylamine HCl (1.76 g, 10 mmol) in dichloromethane (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (1.53 mL, 11 mmol) to the solution with stirring.

    • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the free amine.

  • Amide Coupling Reaction:

    • To the solution containing the free amine, add (S)-2-aminobutanoic acid (1.03 g, 10 mmol) and hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol).

    • Stir the mixture at 0 °C for 15 minutes.

    • In a separate flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (2.11 g, 11 mmol) in dichloromethane (20 mL).

    • Add the EDC.HCl solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often obtained with high purity. If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for further purification to yield the final product as a white to off-white solid.

Visualizations

Logical Workflow for the Synthesis

SynthesisWorkflow Synthesis of (S)-2-amino-N-((R)-1-(3-fluorophenyl)ethyl)butanamide cluster_reactants Starting Materials cluster_reagents Reagents & Solvents R_Amine_HCl (R)-1-(3-Fluorophenyl)ethylamine HCl FreeBase In situ formation of (R)-1-(3-Fluorophenyl)ethylamine (free base) R_Amine_HCl->FreeBase S_Acid (S)-2-Aminobutanoic Acid Coupling Amide Coupling S_Acid->Coupling TEA Triethylamine (TEA) TEA->FreeBase EDC EDC.HCl EDC->Coupling HOBt HOBt HOBt->Coupling DCM Dichloromethane (DCM) DCM->Coupling FreeBase->Coupling Workup Aqueous Work-up (Wash & Dry) Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product (S)-2-amino-N-((R)-1-(3-fluorophenyl)ethyl)butanamide Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

Signaling Pathway of Potential Downstream Anticonvulsants

The synthesized intermediate is a precursor for analogues of Levetiracetam, a well-established anticonvulsant drug. The primary mechanism of action of Levetiracetam involves its binding to the synaptic vesicle protein 2A (SV2A).[1][4][5][6] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.

SignalingPathway Mechanism of Action of Levetiracetam Analogues cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Drug Levetiracetam Analogue (Derived from Intermediate) SV2A Synaptic Vesicle Protein 2A (SV2A) Drug->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates Function ReleasedNeurotransmitter Neurotransmitter Release SynapticVesicle->ReleasedNeurotransmitter Releases SynapticVesicle->ReleasedNeurotransmitter Reduces Neurotransmitter Neurotransmitters (e.g., Glutamate) Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->SynapticVesicle Triggers Fusion ActionPotential Action Potential Arrives ActionPotential->Ca_Channel Opens Receptor Postsynaptic Receptors ReleasedNeurotransmitter->Receptor Binds to PostsynapticEffect Reduced Neuronal Excitability Receptor->PostsynapticEffect Leads to (Reduced)

Caption: Simplified signaling pathway of Levetiracetam analogues.

References

Application Notes and Protocols for Chiral Resolution using (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture.[1] This method leverages the reaction of a racemic compound, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent. This reaction produces a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, including solubility, which allows for their separation through fractional crystallization.[1][2] (R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine that can be used as a resolving agent for racemic carboxylic acids. Following the separation of the diastereomeric salts, the targeted enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Principle of Resolution

A racemic mixture of a carboxylic acid, (R)-Acid and (S)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-1-(3-Fluorophenyl)ethylamine. This results in the formation of two diastereomeric salts: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched acid can then be liberated from the isolated salt.

Illustrative Data Presentation

The success of a chiral resolution is highly dependent on the choice of solvent, temperature, and stoichiometry. A screening process is essential to identify the optimal conditions. The following table provides an illustrative example of screening results for the resolution of a hypothetical racemic carboxylic acid.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.

RunRacemic Acid (eq.)(R)-1-(3-Fluorophenyl)ethylamine (eq.)Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
11.00.5Methanol4575
21.01.0Methanol8572
31.00.5Ethanol4085
41.01.0Ethanol8283
51.00.5Isopropanol3592
61.01.0Isopropanol7890
71.00.5Acetonitrile3088
81.01.0Acetonitrile7586

Experimental Protocols

Disclaimer: The following protocols are general guidelines for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of specific parameters such as solvent, temperature, and concentration is crucial for successful resolution and will be compound-specific.

1. Materials and Equipment

  • Racemic carboxylic acid

  • This compound

  • Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, Chiral GC, or polarimeter)

2. Protocol for Screening Optimal Crystallization Conditions (Small Scale)

  • In a series of small vials, dissolve a known amount of the racemic carboxylic acid in different solvents.

  • Add a stoichiometric equivalent (or a sub-stoichiometric amount, e.g., 0.5 equivalents) of (R)-1-(3-Fluorophenyl)ethylamine (the free base, generated from the hydrochloride salt by neutralization).

  • Stir the solutions at room temperature or with gentle heating to ensure complete dissolution.

  • Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Observe the formation of crystals. Note the solvent in which significant precipitation occurs.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the acid from the salt (as described in Protocol 4) and determine the enantiomeric excess to identify the most effective solvent system.

3. Preparative Scale Resolution Protocol

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the optimal solvent determined from the screening process. Heat gently if necessary to achieve complete dissolution.

    • In a separate flask, prepare the free amine by dissolving this compound in water and adding an equivalent of aqueous NaOH. Extract the free amine into an organic solvent like dichloromethane, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent.

    • Add the (R)-1-(3-Fluorophenyl)ethylamine (0.5-1.0 equivalent) to the solution of the racemic acid.

    • Stir the mixture. The diastereomeric salt may begin to precipitate immediately.

  • Crystallization:

    • Heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated.

    • For further precipitation, the mixture can be cooled in an ice bath or refrigerator for several hours or overnight.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline product by vacuum filtration.[3]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[3]

    • Dry the crystals under vacuum. The optical purity of the salt can be improved by recrystallization.

4. Protocol for Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Acidify the aqueous layer by adding 1 M HCl dropwise until the pH is approximately 1-2. This will protonate the carboxylic acid and keep the amine in its protonated, water-soluble form.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determine the yield and enantiomeric excess of the product.

Visualizations

G cluster_factors Factors Influencing Chiral Resolution cluster_outcomes Desired Outcomes ResolvingAgent Choice of Resolving Agent Purity High Enantiomeric Purity (e.e.) ResolvingAgent->Purity Yield High Yield ResolvingAgent->Yield Solvent Solvent System Solvent->Purity Solvent->Yield Temperature Crystallization Temperature Temperature->Purity Temperature->Yield Stoichiometry Molar Ratio Stoichiometry->Purity Stoichiometry->Yield

Caption: Key factors influencing the success of chiral resolution.

G RacemicAcid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ResolvingAgent (R)-1-(3-Fluorophenyl)ethylamine ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomers [(R)-Acid:(R)-Amine] [(S)-Acid:(R)-Amine] SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomer (Solid) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (Solution) Crystallization->MoreSoluble Liberation Liberation of Acid (Acidification) LessSoluble->Liberation PureEnantiomer Enantiomerically Enriched Acid Liberation->PureEnantiomer

Caption: Experimental workflow for diastereomeric salt resolution.

References

Application Notes and Protocols for Reductive Amination Using (R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This technique is of particular importance in medicinal chemistry and drug development for the synthesis of chiral amines, which are prevalent structural motifs in a vast array of pharmacologically active molecules. This application note provides a detailed protocol for the diastereoselective reductive amination of a prochiral ketone, 2'-Chloro-5'-nitroacetophenone, using the chiral amine (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. The use of a chiral amine allows for the asymmetric synthesis of N-(1-(3-fluorophenyl)ethyl)-1-(2-chloro-5-nitrophenyl)ethanamine, a valuable intermediate for more complex chiral molecules. The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, favored for its operational simplicity and broad functional group tolerance.[1][2]

Reaction Principle

The reductive amination process occurs in a single pot through two sequential steps. First, the primary chiral amine, (R)-1-(3-Fluorophenyl)ethylamine, reacts with the carbonyl group of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. In the second step, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to yield the final secondary amine product. The stereocenter of the starting chiral amine directs the approach of the hydride, leading to the formation of diastereomeric products in unequal measure, thus achieving asymmetric induction.

Mandatory Visualization

Reductive_Amination_Workflow Experimental Workflow for Diastereoselective Reductive Amination start Start reagents Combine: - 2'-Chloro-5'-nitroacetophenone - (R)-1-(3-Fluorophenyl)ethylamine HCl - Triethylamine - Dichloromethane (DCM) start->reagents 1. Reagent Preparation stir1 Stir at Room Temperature (Imine/Iminium Formation) reagents->stir1 2. Reaction Initiation add_reductant Add Sodium Triacetoxyborohydride (Portion-wise) stir1->add_reductant 3. Addition of Reducing Agent stir2 Stir at Room Temperature (Reduction) add_reductant->stir2 4. Reduction Step workup Aqueous Work-up: - Quench with NaHCO₃ (aq) - Separate Layers - Extract Aqueous Layer with DCM stir2->workup 5. Reaction Quench & Extraction purification Purification: - Dry Organic Layer (Na₂SO₄) - Filter - Concentrate - Column Chromatography workup->purification 6. Isolation product Isolated Product: N-(1-(3-fluorophenyl)ethyl)-1- (2-chloro-5-nitrophenyl)ethanamine purification->product 7. Final Product

Caption: Workflow for the diastereoselective reductive amination.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of 2'-Chloro-5'-nitroacetophenone

This protocol details the procedure for the synthesis of N-(1-(3-fluorophenyl)ethyl)-1-(2-chloro-5-nitrophenyl)ethanamine.

Materials:

  • 2'-Chloro-5'-nitroacetophenone (1.0 equiv)

  • This compound (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2'-Chloro-5'-nitroacetophenone (1.0 equiv), this compound (1.05 equiv), and dichloromethane.

  • Cool the mixture in an ice bath and add triethylamine (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 15-20 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-8 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-(3-fluorophenyl)ethyl)-1-(2-chloro-5-nitrophenyl)ethanamine.

Data Presentation

The following table summarizes the expected outcome for the diastereoselective reductive amination of various substituted acetophenones with a chiral amine, based on typical results for this type of transformation.

EntryKetone SubstrateChiral AmineProductYield (%)Diastereomeric Ratio (d.r.)
12'-Chloro-5'-nitroacetophenone(R)-1-(3-Fluorophenyl)ethylamine HClN-(1-(3-fluorophenyl)ethyl)-1-(2-chloro-5-nitrophenyl)ethanamine~85-95>90:10
2Acetophenone(R)-1-(3-Fluorophenyl)ethylamine HClN-(1-(3-fluorophenyl)ethyl)-1-phenylethanamine~80-90>85:15
34'-Methoxyacetophenone(R)-1-(3-Fluorophenyl)ethylamine HClN-(1-(3-fluorophenyl)ethyl)-1-(4-methoxyphenyl)ethanamine~88-96>92:8
43'-Nitroacetophenone(R)-1-(3-Fluorophenyl)ethylamine HClN-(1-(3-fluorophenyl)ethyl)-1-(3-nitrophenyl)ethanamine~82-92>90:10

Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Signaling Pathways and Logical Relationships

In the context of drug development, the synthesized chiral amine often serves as a key building block for a larger, more complex active pharmaceutical ingredient (API). The following diagram illustrates the logical relationship of this reductive amination step within a broader synthetic strategy.

Synthetic_Pathway Role of Reductive Amination in a Synthetic Pathway start_ketone Prochiral Ketone (e.g., 2'-Chloro-5'-nitroacetophenone) reductive_amination Diastereoselective Reductive Amination start_ketone->reductive_amination chiral_amine Chiral Amine ((R)-1-(3-Fluorophenyl)ethylamine HCl) chiral_amine->reductive_amination chiral_intermediate Chiral Amine Intermediate reductive_amination->chiral_intermediate Key Chiral Building Block functional_group_interconversion Further Functional Group Interconversion (e.g., Nitro Reduction) chiral_intermediate->functional_group_interconversion coupling_reaction Coupling with another Building Block functional_group_interconversion->coupling_reaction api Final Active Pharmaceutical Ingredient (API) coupling_reaction->api

Caption: Placement of reductive amination in API synthesis.

Conclusion

The protocol described provides a reliable and efficient method for the diastereoselective synthesis of chiral secondary amines. The use of this compound as the chiral auxiliary and sodium triacetoxyborohydride as the reducing agent offers a practical approach for obtaining valuable chiral building blocks for pharmaceutical and fine chemical synthesis. The mild reaction conditions and high selectivity make this procedure amenable to a wide range of substrates and suitable for scaling up in a drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (R)-1-(3-Fluorophenyl)ethylamine enantioselectively? A1: The most common and effective strategies for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethylamine involve the asymmetric reduction of an imine derived from 3'-fluoroacetophenone. Key methods include:

  • Asymmetric Hydrogenation: This highly atom-economical method uses molecular hydrogen (H₂) with a chiral transition-metal catalyst, typically based on Ruthenium, Rhodium, or Iridium with chiral phosphine ligands (e.g., BINAP).[1][2]

  • Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like formic acid or isopropanol in the presence of a chiral catalyst.[1]

  • Biocatalytic Reductive Amination: This approach utilizes enzymes, such as reductive aminases (RedAms) or imine reductases (IREDs), which can offer very high conversion rates and excellent enantioselectivity under mild conditions.[3]

Q2: How is the hydrochloride salt of the amine typically formed and purified? A2: The hydrochloride salt is generally prepared by treating the purified (R)-1-(3-Fluorophenyl)ethylamine free base with hydrochloric acid. The HCl can be in an aqueous solution or dissolved in an organic solvent like isopropanol or diethyl ether.[4] Purification is then achieved by crystallization or precipitation from a suitable solvent system, followed by filtration and drying.[5]

Q3: What analytical methods are used to determine enantiomeric excess (ee)? A3: The enantiomeric excess of the chiral amine product is most reliably determined by chiral High-Performance Liquid Chromatography (HPLC). This technique separates the (R) and (S) enantiomers, allowing for their quantification.[6] To improve detection, the amine may be derivatized with an achiral reagent (like benzoyl chloride) before analysis on a chiral column.[7]

Q4: What are the critical safety precautions when handling reagents for this synthesis? A4: Many reagents used in this synthesis require careful handling. 3'-Fluoroacetophenone is a combustible liquid and can cause skin and eye irritation.[8] Chiral amines and their salts should be handled with appropriate personal protective equipment (PPE), as they can be harmful if ingested or inhaled.[9] Hydrogenation reactions involving H₂ gas must be conducted with appropriate pressure-rated equipment and safety measures to mitigate explosion risks.

Troubleshooting Guide

Problem 1: Low or No Conversion of 3'-Fluoroacetophenone
  • Question: My asymmetric hydrogenation reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What are the potential causes?

  • Answer: Incomplete conversion is often related to catalyst activity or suboptimal reaction conditions.

    • Catalyst Deactivation: The catalyst may be poisoned by impurities. Ensure all reagents and solvents are pure and anhydrous. Water or oxygen can deactivate many transition-metal catalysts.[1]

    • Insufficient Hydrogen Pressure: Verify that the hydrogen pressure is maintained at the recommended level throughout the reaction. A leak in the system can lead to a stalled reaction.[1]

    • Suboptimal Temperature: While lower temperatures can favor enantioselectivity, they also slow down the reaction rate. A modest increase in temperature may be necessary to achieve full conversion, but this must be balanced against a potential decrease in ee%.[1]

    • Inadequate Mixing: Ensure the reaction mixture is being stirred vigorously enough to ensure proper mass transfer, especially in a three-phase system (solid catalyst, liquid solvent, gas H₂).

Problem 2: Low Enantiomeric Excess (ee%)
  • Question: The reaction has gone to completion, but the enantiomeric excess of my (R)-1-(3-Fluorophenyl)ethylamine is unacceptably low. How can I improve it?

  • Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis and is highly sensitive to reaction parameters.

    • Reaction Temperature: Temperature is a critical factor. Lowering the reaction temperature often significantly improves enantioselectivity.[1]

    • Catalyst and Ligand Choice: Not all chiral ligands perform equally well for every substrate. The electronic properties of the 3-fluoro substituent may require a specific catalyst system. Consider screening different chiral ligands.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Protic solvents like methanol or ethanol are common, but aprotic solvents may offer different selectivity profiles.

    • Pressure: In some catalytic systems, hydrogen pressure can influence the enantiomeric excess. Experimenting with different pressures may be beneficial.[10]

Problem 3: Formation of Side Products
  • Question: My analysis shows the presence of a significant side product. What is it likely to be and how can I prevent it?

  • Answer: A common side reaction in reductive amination is the direct reduction of the ketone starting material.

    • Side Product Identity: The most probable side product is 1-(3-fluorophenyl)ethanol, formed from the reduction of 3'-fluoroacetophenone before imine formation and reduction.

    • Prevention: This issue is more common in one-pot reductive aminations using hydride reagents. Ensure that imine formation is favored before the reducing agent is added or becomes highly active. In catalytic hydrogenation, this is less common but can occur if the catalyst has high activity for ketone reduction under the chosen conditions. Adjusting the catalyst or reaction parameters may be necessary.

Problem 4: Difficulty in Isolating the Hydrochloride Salt
  • Question: After adding HCl to my purified amine, I am struggling to isolate a solid product. It remains an oil or is difficult to filter. What should I do?

  • Answer: Issues with salt precipitation or crystallization can often be solved by adjusting the solvent system.

    • Solvent Choice: If the salt is too soluble in the current solvent, it will not precipitate. Try adding a non-polar "anti-solvent" like diethyl ether or hexane to a solution of the salt in a more polar solvent (e.g., isopropanol, ethyl acetate) to induce precipitation.

    • Water Content: The presence of water can sometimes prevent crystallization, leading to oils. Ensure the free base is dry before salt formation, or use anhydrous HCl in a suitable solvent (e.g., HCl in dioxane or isopropanol).

    • Seeding: If you have a small amount of solid product, using it to "seed" the solution can initiate crystallization.

    • Concentration: Ensure the solution is sufficiently concentrated. If it is too dilute, the salt may not crystallize. Carefully remove solvent under reduced pressure until the solution becomes cloudy, then add anti-solvent.

Quantitative Data Presentation

The following table summarizes results from a biocatalytic approach using reductive aminases (RedAms) for the amination of a structurally related substrate, α-fluoroacetophenone. This data illustrates how the choice of amine donor can impact conversion and enantioselectivity.

Table 1: Biocatalytic Reductive Amination of α-Fluoroacetophenone

Entry Amine Donor Product Conversion (%) Enantiomeric Excess (ee%)
1 Ammonia (NH₃) (R)-1-Fluoro-1-phenylethylamine 18 >99
2 Methylamine (MeNH₂) (R)-N-Methyl-1-fluoro-1-phenylethylamine 46 99
3 Allylamine (R)-N-Allyl-1-fluoro-1-phenylethylamine >90 85

Data adapted from a study on α-fluoroacetophenones using reductive aminases from fungal species.[3] Conditions and specific enzymes may require optimization for the 3-fluoro isomer.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine and its hydrochloride salt via asymmetric hydrogenation, based on established procedures for similar substrates.[1][2]

Protocol 1: Asymmetric Hydrogenation of 3'-Fluoroacetophenone

Materials:

  • 3'-Fluoroacetophenone

  • Ammonium formate or Ammonia

  • Chiral Ruthenium Catalyst (e.g., RuCl₂--INVALID-LINK--n)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the chiral ruthenium catalyst (0.01-0.1 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous methanol, followed by 3'-fluoroacetophenone (1.0 eq) and the amine source (e.g., a large excess of ammonium formate, ~10 eq).

  • Reaction: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-80 bar).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add water and a suitable base (e.g., 2M NaOH) to adjust the pH to >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(3-Fluorophenyl)ethylamine as an oil. The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Formation of Hydrochloride Salt

Materials:

  • Crude or purified (R)-1-(3-Fluorophenyl)ethylamine

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl in a solvent (e.g., 2M HCl in diethyl ether)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the (R)-1-(3-Fluorophenyl)ethylamine free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0-1.1 eq) of hydrochloric acid dropwise with stirring. If using concentrated aqueous HCl, be mindful of the added water. Using HCl in an organic solvent is often preferred.

  • Precipitation: The hydrochloride salt should begin to precipitate as a white solid. Stir the mixture at 0 °C for 30-60 minutes to ensure complete precipitation. If precipitation is slow, the addition of a non-polar anti-solvent like diethyl ether can be used to induce it.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid product under vacuum to a constant weight to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Part A: Asymmetric Hydrogenation cluster_workup Part B: Work-up & Purification cluster_salt Part C: Salt Formation A 1. Reactor Setup (Autoclave, Catalyst, Solvent) B 2. Reagent Addition (3'-Fluoroacetophenone, Amine Source) A->B C 3. Hydrogenation (Pressurize with H₂, Heat, Stir) B->C D 4. Catalyst Removal (Cool, Depressurize, Filter) C->D Reaction Complete E 5. Extraction (Basify, Extract with Organic Solvent) D->E F 6. Isolation of Free Base (Dry, Concentrate Solvent) E->F G 7. Dissolve Free Base (e.g., in Isopropanol) F->G Purified Amine H 8. Acidification (Add HCl solution) G->H I 9. Isolation of HCl Salt (Filter, Wash, Dry) H->I J J I->J Final Product: (R)-1-(3-Fluorophenyl)ethylamine HCl

Caption: Experimental workflow for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl.

troubleshooting_guide start Problem Encountered low_conversion Low Conversion start->low_conversion Low Yield / Incomplete Reaction low_ee Low Enantiomeric Excess start->low_ee Low Enantioselectivity (ee%) salt_issue Product is Oily / Won't Crystallize start->salt_issue Salt Isolation Problem check_catalyst Check Catalyst Activity: - Use fresh catalyst - Ensure anhydrous reagents/solvents - Check for impurities low_conversion->check_catalyst Yes check_conditions Check Reaction Conditions low_conversion->check_conditions No, catalyst is active lower_temp Decrease reaction temperature. (May require longer reaction time) low_ee->lower_temp Yes screen_catalyst Screen different chiral ligands. Change solvent system. low_ee->screen_catalyst No, temp is optimized change_solvent Add non-polar anti-solvent (e.g., ether). Ensure system is anhydrous. salt_issue->change_solvent Yes concentrate Concentrate solution. Attempt to seed with a crystal. salt_issue->concentrate No, solvent is appropriate increase_temp Increase temperature slightly. (Monitor ee%) check_conditions->increase_temp Is temp too low? check_pressure Check for leaks. Ensure adequate H₂ supply. check_conditions->check_pressure Is H₂ pressure stable?

Caption: Troubleshooting decision tree for common synthesis challenges.

References

Technical Support Center: Purification of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying and resolving (R)-1-(3-Fluorophenyl)ethylamine from a racemic mixture?

A1: The most prevalent and effective method is chiral resolution via the formation of diastereomeric salts.[1][2] This process involves reacting the racemic amine with a chiral acid, known as a resolving agent (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form two diastereomeric salts.[1][3] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][2] Once the desired diastereomeric salt is isolated, the pure (R)-enantiomer can be liberated and subsequently converted to its hydrochloride salt.

Q2: How do I select an appropriate solvent for the recrystallization of the diastereomeric salt?

A2: Solvent selection is a critical step in purification.[4] An ideal solvent should dissolve the diastereomeric salt completely at an elevated temperature but have low solubility for the desired diastereomer at lower temperatures, allowing it to crystallize upon cooling while the undesired diastereomer remains in the solution.[4] It is common to screen a range of organic, aqueous, and mixed-solvent systems to find the optimal conditions.[3]

Q3: My final product has low enantiomeric excess (ee). What are the possible causes?

A3: Low enantiomeric excess can result from several factors:

  • Incomplete Separation: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to co-crystallization.

  • Insufficient Purity of Resolving Agent: The chiral resolving agent itself must be of high enantiomeric purity.

  • Racemization: The chiral center of the amine could be susceptible to racemization under harsh conditions (e.g., high temperatures or extreme pH), although this is less common for this specific compound under typical resolution conditions.[5]

  • Equilibration: The unwanted enantiomer can sometimes be recycled by racemizing it and re-introducing it into the resolution process.[6]

Q4: How can I convert the purified (R)-1-(3-Fluorophenyl)ethylamine back to its hydrochloride salt?

A4: After liberating the free amine from the diastereomeric salt (typically by treatment with a base and extraction), it can be converted to the hydrochloride salt by reacting it with hydrochloric acid. A common method is to dissolve the purified free amine in a suitable organic solvent (like ethyl acetate, diethyl ether, or isopropanol) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in ether or dioxane).[7][8] The hydrochloride salt will then precipitate and can be collected by filtration.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Product Fails to Crystallize / Oils Out The chosen solvent is inappropriate (product is too soluble).Screen a wider range of solvents or solvent mixtures. Try using anti-solvents to induce precipitation.
The cooling rate is too fast, preventing proper crystal lattice formation.Slow down the cooling process. A stepwise or gradual cooling profile is often more effective.
Presence of impurities inhibiting crystallization.[3]Perform a pre-purification step (e.g., charcoal treatment) or ensure the starting material is sufficiently pure.[7]
Low Yield of Purified Product The desired diastereomeric salt has significant solubility in the mother liquor even at low temperatures.Optimize the solvent system to minimize solubility at the filtration temperature. Concentrate the mother liquor to attempt a second crop of crystals.
Material loss during transfers and filtration.Ensure careful handling and washing of the crystalline product with a minimal amount of cold solvent to avoid redissolving it.
Inefficient liberation of the free amine from the salt.Ensure complete basification and thorough extraction. Multiple extractions with a suitable organic solvent are recommended.
Final Product is Contaminated (Low Purity) Incomplete removal of the undesired diastereomer.Perform multiple recrystallizations of the diastereomeric salt. Analyze the purity at each step using chiral HPLC or NMR.[9][10]
Entrapment of solvent or impurities within the crystal lattice.Wash the filtered crystals thoroughly with fresh, cold solvent. Ensure the product is completely dry.
Incomplete conversion to the hydrochloride salt.Ensure a stoichiometric or slight excess of HCl is used during the salt formation step.
Two-Phase System Forms During HCl Salt Precipitation Use of aqueous HCl with an immiscible organic solvent.Use ethereal HCl or a solution of HCl in a solvent like dioxane or isopropanol to ensure a homogeneous phase for precipitation.[6] This is a common error that leads to poor recovery.[6]

Quantitative Data Summary

Commercially available this compound is typically offered at various purity levels. The final purity achieved in a laboratory setting is highly dependent on the chosen purification protocol and the number of recrystallization cycles.

Parameter Typical Value Source / Reference
Purity (by HPLC/GC) ≥95%, ≥97%, ≥99%[11][12][13][14]
Enantiomeric Purity (ee) >95%[6]
Typical Yield (Resolution Step) 35-40% (for the desired enantiomer, theoretical max is 50%)[6]
Molecular Formula C₈H₁₁ClFN[11]
Molecular Weight 175.63 g/mol [11][15]

Experimental Protocols

Protocol 1: Chiral Resolution and Purification

This protocol describes a general method for the resolution of racemic 1-(3-Fluorophenyl)ethylamine using a chiral resolving agent.

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of racemic 1-(3-Fluorophenyl)ethylamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.[3]

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Recrystallization:

    • Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.[4]

    • To improve purity, perform a recrystallization: dissolve the crystals in a minimal amount of hot solvent, and then allow them to cool slowly as before.

    • Repeat the recrystallization process until the desired enantiomeric purity is achieved, monitoring progress with chiral HPLC or polarimetry.

  • Liberation of the Free (R)-Amine:

    • Suspend the purified diastereomeric salt in water and add a suitable base (e.g., 2M NaOH solution) until the pH is >10 to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-1-(3-Fluorophenyl)ethylamine.

Protocol 2: Formation of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the purified (R)-1-(3-Fluorophenyl)ethylamine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation:

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold, dry diethyl ether to remove any excess reagents.

    • Dry the final product, this compound, under vacuum.

Visualizations

experimental_workflow cluster_start Start: Racemic Mixture cluster_resolution Chiral Resolution cluster_purification Purification & Isolation cluster_final Final Product Formation cluster_recycle Optional Recycle Loop start Racemic (R/S)-1-(3-Fluorophenyl)ethylamine add_cra 1. Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) start->add_cra crystallize 2. Fractional Crystallization add_cra->crystallize filter 3. Filtration crystallize->filter solid Solid: (R)-Amine-(+)-Tartrate Salt filter->solid Less Soluble liquid Mother Liquor: (S)-Amine-(+)-Tartrate Salt filter->liquid More Soluble recrystallize Recrystallize (Optional) solid->recrystallize liberate 4. Liberate Free Amine (Add Base, Extract) solid->liberate racemize Racemize (S)-Amine liquid->racemize recrystallize->liberate free_amine Pure (R)-Amine liberate->free_amine add_hcl 5. Add Ethereal HCl free_amine->add_hcl final_product (R)-1-(3-Fluorophenyl)ethylamine HCl add_hcl->final_product racemize->start Recycle

Caption: Experimental workflow for the chiral resolution of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_low_purity Low Purity / Low ee cluster_oiling_out Product Oils Out problem Problem Encountered cause_ly1 Cause: Incomplete Precipitation problem->cause_ly1 cause_lp1 Cause: Co-crystallization of Diastereomers problem->cause_lp1 cause_oo1 Cause: Cooling Too Rapidly problem->cause_oo1 sol_ly1 Solution: Optimize solvent/temperature. Concentrate mother liquor. cause_ly1->sol_ly1 cause_ly2 Cause: Product Loss During Wash sol_ly2 Solution: Use minimal cold solvent for washing. cause_ly2->sol_ly2 sol_lp1 Solution: Perform additional recrystallizations. Screen new solvents. cause_lp1->sol_lp1 cause_lp2 Cause: Impure Starting Materials sol_lp2 Solution: Verify purity of racemic amine and resolving agent. cause_lp2->sol_lp2 sol_oo1 Solution: Decrease cooling rate. Introduce seed crystal. cause_oo1->sol_oo1 cause_oo2 Cause: Poor Solvent Choice sol_oo2 Solution: Screen alternative solvents or use solvent/anti-solvent pair. cause_oo2->sol_oo2

Caption: Troubleshooting logic for common issues in chiral amine purification and crystallization.

References

Technical Support Center: (R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the racemization of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, such as the (R)-enantiomer of 1-(3-Fluorophenyl)ethylamine, into a mixture containing equal amounts of both the (R) and (S) enantiomers (a racemate).[1] In the pharmaceutical industry, this is a significant issue because different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.[2] Therefore, maintaining the enantiomeric purity of this compound is critical for its intended use in the synthesis of specific, targeted drug molecules.

Q2: What are the primary causes of racemization for chiral amines like this compound?

A2: The primary causes of racemization in chiral amines, including phenylethylamine derivatives, involve the formation of an achiral intermediate. The two most common mechanisms are:

  • Formation of a Planar Carbanion: In the presence of a base, the proton at the chiral center (the carbon atom bonded to the amino group and the phenyl ring) can be abstracted. This forms a planar, achiral carbanion. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers.

  • Formation of an Achiral Imine: Through an oxidation or dehydrogenation process, the amine can be converted to an achiral imine intermediate. Subsequent reduction or hydrolysis of the imine can then yield a racemic mixture of the amine.[1][3]

Factors that can promote these mechanisms include exposure to high temperatures, strong acids or bases, and certain metal catalysts.

Q3: How should I properly store this compound to minimize the risk of racemization?

A3: Proper storage is crucial for maintaining the enantiomeric integrity of this compound. Based on supplier recommendations and general best practices for chiral compounds, the following storage conditions are advised:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C (refrigerated).Lower temperatures slow down the rate of potential racemization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, which can promote oxidative degradation pathways that may lead to racemization.
Moisture Keep in a tightly sealed container in a dry environment.Moisture can facilitate hydrolytic processes and may interact with the hydrochloride salt.
Light Protect from light.Light can provide the energy for certain degradation pathways.

Q4: Can the solvent I use in my experiment contribute to racemization?

Q5: How can I detect if my sample of this compound has racemized?

A5: The most common and reliable method for determining the enantiomeric excess (e.e.) and thus detecting racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the racemization of this compound in your experiments.

Symptom Potential Cause Suggested Solution
Loss of enantiomeric excess (e.e.) in the starting material upon storage. Improper storage conditions.Review the storage recommendations in the FAQs. Ensure the compound is stored at 2-8°C, under an inert atmosphere, and in a tightly sealed, light-protected container.
Racemization observed during a reaction workup. Exposure to strong acids or bases during extraction.Use milder acidic or basic solutions for washing (e.g., dilute citric acid instead of strong HCl, or a saturated solution of sodium bicarbonate instead of strong NaOH). Minimize the contact time with aqueous acidic or basic phases. Ensure the workup is performed at a low temperature.
Product of a reaction (e.g., an amide) shows a lower e.e. than the starting amine. Racemization during the reaction.This is common in reactions like amide couplings. Consider the following: - Temperature: Run the reaction at a lower temperature (e.g., 0°C or room temperature instead of elevated temperatures). - Base: If a base is used, switch to a weaker or more sterically hindered base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine or pyridine). - Coupling Reagent: For amide bond formation, use a coupling reagent known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[5]
Inconsistent e.e. results between batches. Variability in reaction conditions or handling procedures.Standardize all experimental parameters, including reaction time, temperature, rate of addition of reagents, and workup procedures. Ensure all glassware is dry and reactions are run under an inert atmosphere.

Experimental Protocols

Protocol: Amide Coupling with Minimal Racemization

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound, incorporating steps to minimize racemization.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

  • Chiral HPLC system for e.e. determination

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (1.1 eq.) dropwise to neutralize the hydrochloride salt and activate the carboxylic acid. Stir for 10 minutes.

  • Coupling Reagent Addition: Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the purified amide product using a validated chiral HPLC method.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This is a general guideline. The specific column and mobile phase will need to be optimized for the compound of interest.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Flow Rate: 0.5 - 1.5 mL/min

  • Column Temperature: 20-40°C

  • Detection Wavelength: Determined by the UV absorbance of the analyte.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure adequate separation.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

RacemizationPathway cluster_racemate Racemate R_Amine (R)-Amine (Chiral) Achiral_Intermediate Achiral Intermediate (e.g., Planar Carbanion or Imine) R_Amine->Achiral_Intermediate + Base or Oxidizing Agent Racemic_Mixture Racemic Mixture (50% R, 50% S) S_Amine (S)-Amine (Chiral) Achiral_Intermediate->R_Amine Protonation or Reduction Achiral_Intermediate->S_Amine Protonation or Reduction

Caption: General pathway for the racemization of a chiral amine.

TroubleshootingWorkflow Start Racemization Suspected (Loss of e.e.) Check_Storage Review Storage Conditions Start->Check_Storage Check_Workup Analyze Workup Procedure Start->Check_Workup Check_Reaction Evaluate Reaction Conditions Start->Check_Reaction Improper_Storage Improper Storage? Check_Storage->Improper_Storage Harsh_Workup Harsh Workup? Check_Workup->Harsh_Workup Harsh_Reaction Harsh Reaction? Check_Reaction->Harsh_Reaction Improper_Storage->Check_Workup No Optimize_Storage Optimize Storage: - Temp: 2-8°C - Inert Atmosphere - Dry, Sealed Improper_Storage->Optimize_Storage Yes Harsh_Workup->Check_Reaction No Optimize_Workup Optimize Workup: - Milder acid/base - Lower temp - Shorter time Harsh_Workup->Optimize_Workup Yes Optimize_Reaction Optimize Reaction: - Lower temp - Weaker base - Better coupling agent Harsh_Reaction->Optimize_Reaction Yes End Problem Solved Harsh_Reaction->End No (Consult Specialist) Optimize_Storage->End Optimize_Workup->End Optimize_Reaction->End

Caption: Troubleshooting workflow for identifying sources of racemization.

References

Technical Support Center: Synthesis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric excess of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield can stem from several factors throughout the synthetic process. A systematic evaluation of each step is crucial for identifying the root cause.

  • Incomplete Imine Formation: The initial condensation of 3-fluoroacetophenone and the amine source to form the imine is a reversible reaction. Inadequate removal of water can shift the equilibrium back towards the starting materials, resulting in a low concentration of the imine intermediate for the subsequent reduction.

    • Solution: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus can be effective.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that significantly influence reaction kinetics and equilibrium.

    • Solution: Conduct a systematic optimization of reaction conditions. This could involve screening different solvents (e.g., toluene, methanol, isopropanol), adjusting the reaction temperature, and varying the catalyst loading to find the optimal balance for your specific setup.

  • Catalyst Deactivation: The amine product can sometimes coordinate to the metal center of the catalyst, leading to deactivation.[1][2]

    • Solution: Consider using a higher catalyst loading or a catalyst known to be more resistant to product inhibition. In some cases, the use of an additive can mitigate this effect.

  • Side Reactions: The primary competing side reaction is the direct reduction of the ketone starting material to the corresponding alcohol (1-(3-fluorophenyl)ethanol).

    • Solution: Ensure the reaction conditions favor imine formation before the reduction step. A two-step procedure, where the imine is formed first followed by the addition of the reducing agent, can sometimes improve the yield of the desired amine.

Q2: The enantiomeric excess (ee) of my product is below the desired level. How can I improve the stereoselectivity?

Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.

  • Inappropriate Chiral Ligand/Catalyst: The choice of the chiral ligand or catalyst is the most critical factor for achieving high enantioselectivity.

    • Solution: Screen a variety of chiral ligands. For transfer hydrogenation, ligands such as (R,R)-TsDPEN are often effective. The catalyst and ligand should be of high purity.

  • Suboptimal Reaction Temperature: Temperature can have a significant impact on the enantioselectivity of the reaction.

    • Solution: Generally, lower reaction temperatures lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. Experiment with a range of temperatures to find the optimal balance.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.

    • Solution: Screen different solvents. Protic solvents like isopropanol or ethanol are often used in transfer hydrogenation, but aprotic solvents may be beneficial with certain catalyst systems.

  • Racemization: The product amine could potentially undergo racemization under the reaction or work-up conditions, although this is less common for this specific compound under typical conditions.

    • Solution: Ensure the work-up procedure is performed under mild conditions. Analyze the enantiomeric excess at different stages of the purification process to identify if racemization is occurring.

Q3: I am having difficulty with the final hydrochloride salt formation and purification. What are the best practices?

The formation and purification of the hydrochloride salt are critical for obtaining a stable and pure final product.

  • Incomplete Salt Formation: Insufficient addition of hydrochloric acid will result in a mixture of the free amine and the hydrochloride salt.

    • Solution: Carefully control the stoichiometry of HCl addition. Dissolving the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through the solution, or adding a solution of HCl in an anhydrous solvent, is a common and effective method. Monitor the pH to ensure complete protonation.

  • Low Recovery during Crystallization: The choice of solvent is crucial for efficient crystallization and high recovery of the hydrochloride salt.

    • Solution: Use a solvent system where the hydrochloride salt has low solubility. Common choices include isopropanol, ethanol, or mixtures of ethers and alcohols. Cooling the solution slowly can promote the formation of larger, purer crystals.

  • Contamination with Water: The presence of water can lead to the formation of a hydrated salt or an oily product that is difficult to crystallize.

    • Solution: Use anhydrous solvents and reagents for the salt formation and crystallization steps. If aqueous HCl is used in an earlier step, ensure the organic phase is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethylamine?

Asymmetric transfer hydrogenation of 3-fluoroacetophenone is a widely used and effective method. This typically involves a ruthenium or rhodium catalyst with a chiral diamine ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source like formic acid or isopropanol.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 3-fluoroacetophenone and a source of ammonia or an ammonium salt (e.g., ammonium formate for reductive amination). For asymmetric transfer hydrogenation, you will also need a suitable chiral catalyst and a hydrogen donor.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting ketone. After the reaction is complete, GC or high-performance liquid chromatography (HPLC) with a chiral stationary phase is necessary to determine the enantiomeric excess of the product.

Q4: What are some common side products I should be aware of?

The most common side product is 1-(3-fluorophenyl)ethanol, formed from the direct reduction of the starting ketone. Over-alkylation to form secondary amines can be an issue in some reductive amination methods, but is less common in transfer hydrogenation with an ammonium source.

Q5: What are the recommended storage conditions for this compound?

The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container at room temperature, protected from moisture.[3][4]

Data Presentation

Table 1: Influence of Chiral Ligand on Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation

Chiral LigandCatalyst PrecursorSolventTemperature (°C)ee (%)
(R,R)-TsDPEN[RuCl₂(p-cymene)]₂Isopropanol4095-99
(R,R)-DN-DPEN[RuCl₂(p-cymene)]₂Isopropanol4092-96
(S,S)-TsDPEN[RuCl₂(p-cymene)]₂Isopropanol4094-98 (S-enantiomer)

Note: Data is representative and may vary based on specific reaction conditions and substrate purity.

Table 2: Effect of Temperature on Yield and Enantiomeric Excess (ee)

Temperature (°C)Reaction Time (h)Yield (%)ee (%)
25248599
40129297
6069594

Note: Using [RuCl₂(p-cymene)]₂ with (R,R)-TsDPEN in isopropanol.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%).

  • Reaction Setup: Add degassed isopropanol to the flask and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: Add 3-fluoroacetophenone (1 equivalent) and ammonium formate (5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 40°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(3-Fluorophenyl)ethylamine as an oil.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (R)-1-(3-Fluorophenyl)ethylamine in anhydrous diethyl ether.

  • Precipitation: Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in anhydrous diethyl ether dropwise. A white precipitate will form.

  • Isolation: Continue the addition of HCl until no further precipitation is observed. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the this compound under vacuum to obtain a white crystalline solid.

Visualizations

Synthesis_Pathway cluster_catalyst Catalytic Cycle 3-Fluoroacetophenone 3-Fluoroacetophenone Imine Intermediate Imine Intermediate 3-Fluoroacetophenone->Imine Intermediate + NH3 (R)-1-(3-Fluorophenyl)ethylamine (R)-1-(3-Fluorophenyl)ethylamine Imine Intermediate->(R)-1-(3-Fluorophenyl)ethylamine Asymmetric Reduction (R)-1-(3-Fluorophenyl)ethylamine HCl (R)-1-(3-Fluorophenyl)ethylamine HCl (R)-1-(3-Fluorophenyl)ethylamine->(R)-1-(3-Fluorophenyl)ethylamine HCl + HCl Chiral Catalyst Chiral Catalyst Catalyst-Imine Complex Catalyst-Imine Complex Chiral Catalyst->Catalyst-Imine Complex Catalyst-Imine Complex->(R)-1-(3-Fluorophenyl)ethylamine Catalyst-Imine Complex->Chiral Catalyst + Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Low ee Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Check_Purity->Optimize_Conditions Purity OK Screen_Catalysts Screen Chiral Catalysts/Ligands Optimize_Conditions->Screen_Catalysts No Improvement Final_Product Improved Yield & ee Optimize_Conditions->Final_Product Improved Check_Workup Review Work-up & Purification Screen_Catalysts->Check_Workup No Improvement Screen_Catalysts->Final_Product Improved Analyze_Byproducts Analyze for Side Products Check_Workup->Analyze_Byproducts Issue Persists Check_Workup->Final_Product Improved Analyze_Byproducts->Optimize_Conditions Identified Issue

Caption: Troubleshooting workflow for synthesis optimization.

References

Side reactions in the preparation of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. Our aim is to help you identify and resolve common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most prevalent and efficient method for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethylamine is the asymmetric transfer hydrogenation of 3'-fluoroacetophenone. This method typically employs a Ruthenium-based catalyst with a chiral ligand to achieve high enantioselectivity. Another, albeit less common due to harsher conditions, is the Leuckart reaction, which involves reductive amination using formic acid or its derivatives.

Q2: What are the primary side reactions to be aware of during the asymmetric transfer hydrogenation of 3'-fluoroacetophenone?

A2: The main side reaction of concern is the reduction of the starting ketone, 3'-fluoroacetophenone, to the corresponding alcohol, 1-(3-fluorophenyl)ethanol. The formation of this byproduct competes with the desired reductive amination pathway. The extent of this side reaction is highly dependent on the catalyst system, hydrogen donor, and reaction conditions.

Q3: Can over-alkylation be an issue in this synthesis?

A3: While less common in asymmetric transfer hydrogenation with a primary amine source like ammonia or an ammonium salt, the formation of secondary amines can occur, particularly if the newly formed primary amine reacts with another molecule of the starting ketone. Careful control of stoichiometry and reaction conditions can minimize this.

Q4: Are there any specific side reactions associated with the Leuckart reaction for this synthesis?

A4: Yes, the Leuckart reaction can lead to several side products. The primary amine product can be N-formylated due to the presence of formic acid or formamide in the reaction mixture.[1][2][3][4] Additionally, the formation of tertiary amines is a known byproduct in the Leuckart reaction.[3]

Q5: How can I purify the final product and remove the undesired enantiomer and other impurities?

A5: A common and effective method for purifying the final product and separating the desired (R)-enantiomer from the (S)-enantiomer is through diastereomeric salt resolution.[5][6][7] This involves reacting the racemic amine mixture with a chiral acid, such as (R,R)-tartaric acid, to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[5][6] The resolved diastereomeric salt is then treated with a base to liberate the pure enantiomer of the amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via asymmetric transfer hydrogenation.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of the Desired Amine - Inefficient catalyst activity. - Suboptimal reaction temperature or pressure. - Poor quality of reagents (e.g., solvent, hydrogen donor). - Competing reduction to 1-(3-fluorophenyl)ethanol.- Catalyst: Ensure the catalyst is properly activated and handled under inert conditions. Consider screening different chiral ligands or Ru precursors. - Conditions: Optimize the reaction temperature and hydrogen pressure. Lower temperatures may favor amination over ketone reduction. - Reagents: Use high-purity, anhydrous solvents and reagents.
High Percentage of 1-(3-fluorophenyl)ethanol Byproduct - The chosen catalyst system favors ketone reduction over imine reduction. - The hydrogen donor is too reactive towards the ketone. - Reaction temperature is too high.- Catalyst System: Select a catalyst known for high chemoselectivity in reductive amination. - Hydrogen Donor: If using a transfer hydrogenation source like isopropanol or formic acid, consider switching to a milder or more selective source. - Temperature: Lowering the reaction temperature can often increase the selectivity for the amination product.
Low Enantiomeric Excess (ee) - Ineffective chiral ligand. - Racemization of the product under reaction conditions. - Impurities in the catalyst or reagents.- Chiral Ligand: Screen a variety of chiral ligands to find one that provides optimal stereocontrol for this specific substrate. - Reaction Conditions: Analyze the effect of temperature and reaction time on the enantiomeric excess. Shorter reaction times may prevent racemization. - Purification: Ensure all reagents and solvents are of high purity to avoid catalyst inhibition or side reactions that may affect enantioselectivity.
Formation of Secondary Amine Byproducts - The product amine is reacting with the starting ketone. - Incorrect stoichiometry of reactants.- Stoichiometry: Use a slight excess of the ammonia source relative to the ketone to favor the formation of the primary amine. - Reaction Monitoring: Monitor the reaction progress and stop it once the starting ketone is consumed to prevent further reaction of the product.
Difficult Purification - Similar polarities of the product and byproducts. - Incomplete conversion leading to a complex mixture.- Optimize Reaction: Aim for high conversion to simplify the purification process. - Purification Technique: If column chromatography is difficult, consider converting the amine to its hydrochloride salt, which may have different crystallization properties. Diastereomeric salt resolution is also a powerful purification method for separating enantiomers and some impurities.[5][6]

Experimental Protocols

Key Experiment: Asymmetric Transfer Hydrogenation of 3'-Fluoroacetophenone

This protocol is a representative example for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine. Optimization of specific reagents and conditions may be necessary.

Materials:

  • 3'-Fluoroacetophenone

  • Ammonium formate (or another suitable ammonia source and hydrogen donor)

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., (R,R)-TsDPEN)

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the ruthenium catalyst and the chiral ligand in the chosen anhydrous solvent.

  • The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • 3'-Fluoroacetophenone and the ammonium source/hydrogen donor (e.g., ammonium formate) are added to the reaction vessel.

  • The reaction mixture is heated to the desired temperature (e.g., 40-60 °C) and stirred for the required time (typically several hours).

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC, HPLC, or TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the formic acid and any remaining ammonium salts.

  • The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude (R)-1-(3-Fluorophenyl)ethylamine.

  • The crude product is then purified, often by conversion to the hydrochloride salt and recrystallization, or by diastereomeric salt resolution to improve enantiomeric purity.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Fluoroacetophenone 3-Fluoroacetophenone Imine_Intermediate Imine Intermediate 3-Fluoroacetophenone->Imine_Intermediate + NH3 - H2O 3-Fluoroacetophenone->Imine_Intermediate Alcohol_Byproduct 1-(3-Fluorophenyl)ethanol 3-Fluoroacetophenone->Alcohol_Byproduct [Ru]-H Reduction R_Amine (R)-1-(3-Fluorophenyl)ethylamine Imine_Intermediate->R_Amine [Ru]-H Reduction Secondary_Amine Secondary Amine Byproduct R_Amine->Secondary_Amine + 3-Fluoroacetophenone N_Formyl N-Formyl Amine (Leuckart Reaction)

Caption: Reaction pathway for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield_ee Low Yield or ee%? Start->Check_Yield_ee High_Alcohol High Alcohol Byproduct? Check_Yield_ee->High_Alcohol No Optimize_Catalyst Optimize Catalyst System (Ligand, Precursor) Check_Yield_ee->Optimize_Catalyst Yes High_Alcohol->Optimize_Catalyst Yes Purification Purification (Diastereomeric Salt Resolution) High_Alcohol->Purification No Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Optimize_Catalyst->Optimize_Conditions Check_Reagents Check Reagent Purity (Solvent, H-Donor) Optimize_Conditions->Check_Reagents Check_Reagents->Start End Successful Synthesis Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Chiral Resolution with (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chiral resolution of racemic carboxylic acids using (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution using this compound?

A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. The racemic carboxylic acid (a mixture of R and S enantiomers) reacts with the single enantiomer of the chiral amine (R)-1-(3-Fluorophenyl)ethylamine to form two different diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). These diastereomers have distinct physical properties, most importantly different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.[1]

Q2: How do I choose an appropriate solvent for the crystallization of the diastereomeric salts?

A2: The choice of solvent is a critical factor for a successful resolution. An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts at a given temperature. One diastereomer should be sparingly soluble, allowing it to crystallize out of the solution, while the other should remain dissolved in the mother liquor. The selection is often empirical and may require screening a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons, and mixtures thereof).

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This can be caused by several factors, including high solute concentration, a rapid cooling rate, or an unsuitable solvent. To prevent this, you can try diluting the solution, slowing down the cooling process, or exploring different solvent systems. Sometimes, adding a seed crystal of the desired diastereomer can promote crystallization from the oily phase.

Q4: What is the typical molar ratio of the resolving agent to the racemic mixture?

A4: While a 1:1 molar ratio of the racemic acid to the chiral amine might seem intuitive, often using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective. This approach targets the crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the solution. The optimal ratio can vary and should be determined experimentally.

Q5: How can I improve the enantiomeric excess (e.e.) of my resolved acid?

A5: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer. To improve the e.e., one or more recrystallizations of the isolated diastereomeric salt are typically performed. Each recrystallization step helps to purify the less soluble salt, thereby increasing the enantiomeric purity of the final product after liberation of the acid.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chiral resolution process.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Crystallization - Inappropriate solvent: The diastereomeric salts are too soluble or insoluble. - Solution is not supersaturated: Concentration is too low. - Nucleation is inhibited: Lack of nucleation sites.- Solvent screening: Test a variety of solvents or solvent mixtures of different polarities. - Increase concentration: Slowly evaporate the solvent or prepare a more concentrated initial solution. - Induce crystallization: Try scratch-seeding the flask or adding a small seed crystal of the desired diastereomer. - Control cooling: Employ a slow, controlled cooling ramp.
Low Yield of Desired Diastereomer - Suboptimal solvent choice: The desired diastereomeric salt has significant solubility in the mother liquor. - Incorrect stoichiometry: The ratio of resolving agent to racemic acid is not optimized. - Premature filtration: The crystallization process was not complete.- Optimize solvent and temperature: Find a solvent that minimizes the solubility of the target salt and consider lower final crystallization temperatures. - Vary stoichiometry: Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents). - Increase crystallization time: Allow more time for the crystallization to reach equilibrium before filtration.
Low Enantiomeric Excess (e.e.) - Co-precipitation: The undesired diastereomer salt crystallizes along with the desired one. - Inadequate washing: The mother liquor containing the other diastereomer is not sufficiently removed from the crystals.- Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. - Optimize solvent: A different solvent may provide better selectivity. - Wash crystals thoroughly: Wash the filtered crystals with a small amount of cold, fresh solvent.
Product "Oils Out" - High concentration: The solution is overly supersaturated. - Rapid cooling: The solution is cooled too quickly. - Inappropriate solvent: The melting point of the diastereomeric salt is below the crystallization temperature.- Dilute the solution: Add more solvent to reduce the concentration. - Slow down the cooling rate: Use a programmable bath or insulate the flask to slow heat loss. - Solvent screening: Test alternative solvents where the salt has a higher melting point.

Experimental Protocols

The following is a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. This should be considered a starting point, and optimization of solvent, temperature, and stoichiometry will be necessary for a specific substrate.

1. Formation of Diastereomeric Salts

  • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating until a clear solution is obtained.

  • In a separate flask, dissolve this compound in the same solvent.

  • Add the resolving agent solution to the carboxylic acid solution.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or refrigerator.

  • If crystallization does not occur, try adding an anti-solvent (a solvent in which the salts are less soluble) dropwise until turbidity is observed, then allow it to stand.

2. Isolation of the Less Soluble Diastereomeric Salt

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

3. Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

4. Determination of Enantiomeric Excess

  • The enantiomeric excess of the resolved acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a different chiral reagent and analyzing by NMR spectroscopy.

Quantitative Data

The following table provides illustrative data for the chiral resolution of a generic racemic carboxylic acid with a chiral amine. The actual yields and enantiomeric excess will vary depending on the specific substrate and optimized conditions.

Resolving AgentRacemic AcidSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
(R)-1-(3-Fluorophenyl)ethylamine HClRacemic Carboxylic Acid 'A'Ethanol45>95 (after one recrystallization)
(R)-1-(3-Fluorophenyl)ethylamine HClRacemic Carboxylic Acid 'A'Methanol/Water (9:1)4090
(R)-1-(3-Fluorophenyl)ethylamine HClRacemic Carboxylic Acid 'B'Isopropanol3585

Note: This data is for illustrative purposes only and should be used as a general guideline.

Visualizations

Experimental_Workflow cluster_prep 1. Diastereomeric Salt Formation cluster_iso 2. Isolation cluster_lib 3. Liberation of Enantiomer cluster_analysis 4. Analysis A Racemic Acid in Solvent C Mix and Cool A->C B (R)-1-(3-Fluorophenyl)ethylamine HCl in Solvent B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Suspend Salt in Water/Organic Solvent F->G H Acidify Aqueous Layer G->H I Extract with Organic Solvent H->I J Dry and Evaporate I->J K Enantiomerically Enriched Acid J->K L Determine e.e. (Chiral HPLC) K->L

Caption: Experimental workflow for chiral resolution.

Troubleshooting_Logic Start Start Resolution Crystallization Crystals Form? Start->Crystallization Yield Acceptable Yield? Crystallization->Yield Yes No_Crystals Troubleshoot Crystallization: - Screen Solvents - Increase Concentration - Seed Crystals - Slow Cooling Crystallization->No_Crystals No EE Acceptable e.e.? Yield->EE Yes Low_Yield Troubleshoot Yield: - Optimize Solvent/Temp - Vary Stoichiometry - Increase Crystallization Time Yield->Low_Yield No Success Successful Resolution EE->Success Yes Low_EE Troubleshoot e.e.: - Recrystallize Salt - Optimize Solvent - Wash Crystals Thoroughly EE->Low_EE No No_Crystals->Start Low_Yield->Start Low_EE->Start Recrystallize

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Recrystallization of (R)-1-(3-Fluorophenyl)ethylamine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1-(3-Fluorophenyl)ethylamine via diastereomeric salt recrystallization to obtain the (R)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the diastereomeric recrystallization of 1-(3-Fluorophenyl)ethylamine?

A1: Diastereomeric recrystallization is a classical and scalable method for separating enantiomers.[1][2] The process involves reacting the racemic mixture of 1-(3-Fluorophenyl)ethylamine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives.[3] This reaction forms a mixture of two diastereomeric salts: [(R)-amine]-[(chiral acid)] and [(S)-amine]-[(chiral acid)]. Since diastereomers have different physical properties, including solubility in a specific solvent, one diastereomer will be less soluble and will preferentially crystallize out of the solution.[4][5] The desired (R)-enantiomer can then be recovered from the purified diastereomeric salt.

Q2: How do I select an appropriate chiral resolving agent for 1-(3-Fluorophenyl)ethylamine?

A2: The choice of a resolving agent is critical for successful resolution.[6] An ideal resolving agent should:

  • Be enantiomerically pure.

  • Readily form stable, crystalline salts with the amine.[4]

  • Result in a significant difference in solubility between the two diastereomeric salts in a common solvent.[4][5]

  • Be readily available and preferably recoverable for reuse.[1]

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[3][7] It is often necessary to empirically screen several resolving agents to find the most effective one for a particular amine.[2][6]

Q3: Why is the choice of solvent so critical for a successful separation?

A3: The solvent system is a crucial factor because the success of the separation hinges on maximizing the solubility difference between the two diastereomeric salts.[4][6] An ideal solvent will dissolve the undesired diastereomer while having low solubility for the desired diastereomer at a given temperature. To find the optimal solvent system, it is common to screen solvents with varying polarities and hydrogen-bonding capabilities.[4]

Q4: How does the cooling rate affect the diastereomeric excess (d.e.) of the final product?

A4: The cooling rate has a significant impact on the purity of the crystallized diastereomeric salt. A slow cooling rate allows for the selective crystallization of the less soluble diastereomer, leading to a higher diastereomeric excess.[4] Rapid cooling can lead to co-precipitation of both diastereomers, resulting in a lower purity product.[4] Insulating the crystallization flask or allowing it to cool in a controlled manner can improve the resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. The solution is not sufficiently supersaturated. 2. The chosen solvent is not appropriate for crystallization.1. Concentrate the solution by evaporating some of the solvent. 2. Cool the solution to a lower temperature. 3. Induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the desired product. 4. Screen for a different solvent or solvent mixture.
Low Yield of Recrystallized Product 1. Too much solvent was used, leaving a significant amount of the desired product in the mother liquor.[4] 2. Premature crystallization occurred during hot filtration.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may have lower purity).[4]
Low Diastereomeric Excess (d.e.) of Crystals 1. The solvent system does not provide sufficient solubility differentiation between the diastereomers.[4] 2. The cooling rate was too fast, leading to co-precipitation.[4] 3. The initial diastereomeric ratio was close to the eutectic composition.[4]1. Perform a solvent screen to identify a more selective solvent or solvent mixture.[4] 2. Slow down the cooling process by insulating the flask or placing it in a warm bath that cools slowly.[4] 3. Consider performing a second recrystallization on the enriched material.[4]
Product "Oils Out" Instead of Crystallizing 1. The solution is excessively supersaturated. 2. The crystallization temperature is too high.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Use a lower boiling point solvent or a solvent mixture. 3. If impurities are suspected, consider a pre-purification step (e.g., charcoal treatment).[4]

Experimental Protocols

General Protocol for Diastereomeric Recrystallization

This protocol outlines the fundamental steps for the chiral resolution of racemic 1-(3-Fluorophenyl)ethylamine.

1. Salt Formation:

  • In an Erlenmeyer flask, dissolve the racemic 1-(3-Fluorophenyl)ethylamine in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Add one molar equivalent of the enantiomerically pure chiral resolving agent (e.g., (R,R)-tartaric acid).

  • Warm the mixture gently to ensure complete dissolution.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[4]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.[4]

3. Isolation of Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

4. Liberation of the Free Amine:

  • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide).

  • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate).

  • Evaporate the solvent to yield the enantiomerically enriched (R)-1-(3-Fluorophenyl)ethylamine.

5. Formation of the Hydrochloride Salt:

  • Dissolve the enriched free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until precipitation is complete.

  • Collect the (R)-1-(3-Fluorophenyl)ethylamine hydrochloride salt by filtration and dry it under vacuum.

Data Presentation: Illustrative Solvent Screening

The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic amine with a chiral acid.

Solvent System Diastereomeric Excess (d.e.) of Crystals (%) Yield of Desired Diastereomer (%) Observations
Methanol70%78%Rapid crystallization upon cooling.
Ethanol85%65%Slower crystal growth, well-formed needles.
Isopropanol92%50%Very slow crystallization over several hours.
Acetone60%82%Fine powder precipitated quickly.
Ethyl Acetate / Hexane (9:1)90%55%Good crystal formation upon slow cooling.

Note: Data are illustrative and highly dependent on the specific substrates and resolving agent used.[4]

Visualizations

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_amine Racemic 1-(3-Fluorophenyl)ethylamine salt_formation Salt Formation in Suitable Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt of (R)-Amine filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in (S)-Amine) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) diastereomeric_salt->liberation free_amine Enriched (R)-1-(3-Fluorophenyl)ethylamine liberation->free_amine hcl_formation HCl Salt Formation free_amine->hcl_formation final_product (R)-1-(3-Fluorophenyl)ethylamine HCl hcl_formation->final_product

Caption: Experimental workflow for the chiral resolution of 1-(3-Fluorophenyl)ethylamine.

G cluster_troubleshooting Troubleshooting Low Diastereomeric Excess start Low Diastereomeric Excess (d.e.) check_cooling Was the cooling rate slow and controlled? start->check_cooling slow_cooling Action: Insulate flask, allow for slow cooling. check_cooling->slow_cooling No check_solvent Is the solvent system providing sufficient differentiation? check_cooling->check_solvent Yes end Improved Diastereomeric Excess slow_cooling->end solvent_screen Action: Perform a solvent screen to find a more selective solvent or mixture. check_solvent->solvent_screen No recrystallize Action: Perform a second recrystallization on the enriched material. check_solvent->recrystallize Yes solvent_screen->end recrystallize->end

Caption: Troubleshooting decision tree for low diastereomeric excess.

References

Technical Support Center: Purification of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. The following information is designed to help you identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. For syntheses involving the asymmetric reductive amination of 3'-fluoroacetophenone, the primary impurities are typically:

  • The (S)-enantiomer: The undesired stereoisomer of the final product.

  • 3'-Fluoroacetophenone: Unreacted starting material.[1]

  • 1-(3-Fluorophenyl)ethanol: A byproduct formed from the reduction of 3'-fluoroacetophenone.

  • Residual catalysts and reagents: Components from the reaction and workup steps.

Q2: What is the general strategy for purifying this compound?

A2: A general purification strategy involves a multi-step approach:

  • Initial Workup: An acidic aqueous wash can help remove some basic impurities and unreacted starting materials.

  • Recrystallization: This is a primary method for removing bulk impurities and can sometimes improve enantiomeric excess.

  • Chromatography: Techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for more challenging separations, particularly for removing the (S)-enantiomer.

Q3: How can I determine the enantiomeric excess (e.e.) of my sample?

A3: The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC).[2][3] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The initial purity of this compound is below 95%, with significant amounts of starting material (3'-fluoroacetophenone) and the corresponding alcohol byproduct.

Solution Workflow:

Caption: Workflow for addressing low initial purity.

Detailed Steps:

  • Acidic Aqueous Wash:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with 1M HCl. This will protonate the desired amine and any amine byproducts, moving them to the aqueous layer, while unreacted ketone and alcohol remain in the organic layer.

    • Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, and bubble HCl gas through it or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

  • Recrystallization:

    • Select an appropriate solvent or solvent system. For phenylethylamine hydrochlorides, common choices include isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether or hexanes.[4]

    • Dissolve the hydrochloride salt in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Issue 2: Low Enantiomeric Excess (e.e.)

Problem: The enantiomeric excess of the final product is below the desired specification (e.g., <99% e.e.).

Solution Workflow:

Caption: Workflow for improving enantiomeric excess.

Detailed Steps:

  • Diastereomeric Salt Resolution:

    • This is a classical method for resolving racemates.[5][6]

    • React the free base of the racemic or enantiomerically impure amine with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid).

    • This forms a mixture of diastereomeric salts which have different solubilities.

    • Fractional crystallization can be used to separate the diastereomeric salts.

    • The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

  • Preparative Chiral HPLC:

    • This method offers high resolution for separating enantiomers.[7]

    • It requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

    • The choice of column and mobile phase is critical and often requires screening. Polysaccharide-based columns are a common starting point for chiral amine separations.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To improve the chemical purity of the product.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in a clean, dry flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring.

  • Once dissolved, slowly add diethyl ether as an anti-solvent until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/diethyl ether mixture.

  • Dry the crystals under vacuum.

Data Presentation:

StepInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization 195.298.585
Recrystallization 298.599.680

Note: Data is illustrative and will vary based on the initial purity and specific conditions.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

Objective: To determine the ratio of (R) and (S) enantiomers.

Materials:

  • This compound sample

  • HPLC grade hexane

  • HPLC grade isopropanol (IPA)

  • HPLC grade diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:DEA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).

    • The two enantiomers will have different retention times.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Data Presentation:

ParameterValue
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:IPA:DEA (90:10:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R)-enantiomer~10.5 min
Retention Time (S)-enantiomer~12.2 min

Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and HPLC system.

References

Stability issues of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific proprietary stability data for this compound is not extensively available in public literature. The information provided herein is based on established principles of organic chemistry, data from structurally analogous compounds such as phenethylamine hydrochloride, and standard pharmaceutical industry practices for forced degradation studies.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the solid hydrochloride salt should be stored in a cool, dry place, protected from light, and in a tightly sealed container to prevent moisture absorption and reaction with atmospheric carbon dioxide.[4] For extended storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

Q2: Is this compound stable in aqueous solutions?

A2: As a hydrochloride salt, it is readily soluble and generally stable in aqueous solutions.[3] However, the stability can be pH-dependent. In neutral to acidic solutions (low pH), the protonated amine is less susceptible to oxidation.[4] In basic (high pH) solutions, the free amine is generated, which is more nucleophilic and prone to oxidation and other degradation pathways.

Q3: What are the primary degradation pathways for phenylethylamines?

A3: For phenylethylamines, common degradation pathways include:

  • Oxidation: The amine group is susceptible to oxidation, potentially forming imines, oximes, or eventually leading to cleavage of the ethylamine side chain to form corresponding aldehydes (e.g., 3-fluorophenylacetaldehyde) and carboxylic acids.[4] This can be accelerated by exposure to air (oxygen), light, and certain metal catalysts.

  • Reaction with Carbon Dioxide: The free amine form can react with atmospheric CO2 to form a carbonate salt.[4]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The melting point for the analogous 2-phenylethylamine hydrochloride is reported to be in the range of 220-224°C, suggesting high thermal stability for the solid salt form.[1][5] However, prolonged exposure to high temperatures in solution can accelerate degradation.[2][4]

Q4: Can the fluorine atom be displaced during reactions?

A4: The carbon-fluorine bond on an aromatic ring is generally very strong and stable. Direct nucleophilic displacement of the fluorine atom is unlikely under typical synthetic conditions. However, under harsh conditions, such as high heat or in the presence of very strong nucleophiles and specific catalysts, defluorination could be a potential, though minor, degradation pathway. Photodegradation has also been shown to cause defluorination in some fluorinated compounds.[6][7]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Acylation/Amidation

Q: I am performing an acylation reaction with an acyl chloride, but the yield is low and I see unreacted starting material.

A: This is a common issue that can be attributed to several factors related to the stability and reactivity of the amine.

  • Is the amine in its free base form? The hydrochloride salt is not nucleophilic. You must add a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K2CO3) to neutralize the HCl and liberate the free amine, which is the reactive species. A stoichiometric amount of base is required to neutralize the HCl salt, and an additional equivalent is often needed to scavenge the HCl generated during the acylation reaction itself.

  • Are you using an appropriate solvent? Ensure the solvent is dry and compatible with the reaction. Protic solvents may interfere with the acylating agent.

  • Is there competitive acylation? If using a hindered base, ensure it is not competing as a nucleophile. Non-nucleophilic bases are preferred.

  • Has the acylating agent degraded? Acyl chlorides can hydrolyze if exposed to moisture. Ensure it is fresh and handled under anhydrous conditions.

Issue 2: Unexpected Side Products Observed by LC-MS or TLC

Q: My reaction mixture shows several unexpected spots on TLC or peaks in the LC-MS analysis.

A: The formation of side products can indicate degradation of the starting material or undesired side reactions.

  • Have you checked for oxidative degradation? If the reaction is run open to the air for an extended period, especially at elevated temperatures or in the presence of metal catalysts, oxidation of the amine can occur. Running the reaction under an inert atmosphere (N2 or Ar) can mitigate this.[4]

  • Could there be over-acylation? While unlikely for a primary amine under controlled conditions, ensure the stoichiometry of your acylating agent is correct.

  • Are you observing dimers or oligomers? This could occur if the amine reacts with an impurity or a degradation product.

  • Is it possible the fluorine atom is involved? While unlikely, consider the possibility of side reactions involving the aromatic ring, although the amine is an activating group and could direct ortho-/para- substitution if the conditions are harsh enough for electrophilic aromatic substitution.

Illustrative Data from a Simulated Forced Degradation Study

The following table summarizes hypothetical results from a forced degradation study on this compound, conducted according to ICH guidelines.[8][9] This data is for illustrative purposes to show expected outcomes and is not based on experimental results.

Stress ConditionParameters% Degradation (Illustrative)Major Degradation Products (Plausible)
Acid Hydrolysis 1M HCl at 80°C for 24h< 5%No significant degradation expected. The protonated amine is stable.
Base Hydrolysis 1M NaOH at 80°C for 24h15-20%Oxidative products (imine, oxime), potential for minor defluorination.
Oxidative 3% H₂O₂ at RT for 24h25-30%3-Fluorophenylacetaldehyde, 3-Fluorophenylacetic acid, Imine/Oxime derivatives.
Thermal Solid at 100°C for 48h< 2%Minimal degradation expected.
Photolytic Solution exposed to ICH option 2 light source10-15%Photodegradation products, potential for minor defluorination.[6][10]

Experimental Protocols

The following are generalized protocols for performing forced degradation studies. The extent of degradation should ideally be between 5-20% to be useful for method validation.[8][11]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 2M HCl to achieve a final concentration of 1M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 2M NaOH to achieve a final concentration of 1M NaOH. Heat at 80°C.

    • Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂. Keep at room temperature.

    • Thermal: Store the stock solution at 80°C. For solid-state thermal stress, store the neat compound at a temperature below its melting point (e.g., 100°C).

    • Photostability: Expose the stock solution to a light source as specified in ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, typically a reverse-phase HPLC with UV and/or MS detection.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

    • Confirm peak purity of the parent compound in all stressed samples to validate the analytical method.

Visualizations

Diagrams of Pathways and Workflows

DegradationPathways cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation A (R)-1-(3-Fluorophenyl)ethylamine B Imine Intermediate A->B [O] E Defluorinated Byproducts A->E UV Light C 3-Fluorophenylacetaldehyde B->C Hydrolysis D 3-Fluorophenylacetic Acid C->D [O]

Caption: Plausible degradation pathways for the free amine form.

ExperimentalWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (e.g., 0, 6, 12, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze evaluate Evaluate Data (% Degradation, Peak Purity) analyze->evaluate characterize Characterize Degradants (LC-MS/MS, NMR) evaluate->characterize finish Final Stability Report characterize->finish

Caption: General workflow for a forced degradation study.

Troubleshooting start Low Yield in Acylation Reaction? q1 Was a base added to liberate the free amine? start->q1 sol1 Add at least 2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). q1->sol1 No q2 Was the reaction run under inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol2 Potential oxidative degradation. Repeat under N2 or Ar. q2->sol2 No q3 Are solvents and reagents anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol3 Hydrolysis of acylating agent likely. Use dry solvents and fresh reagents. q3->sol3 No a3_no No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Scaling Up the Synthesis of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. It addresses common challenges through troubleshooting guides and frequently asked questions, offering detailed experimental protocols and visual workflows to ensure clarity and successful implementation.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most prevalent and scalable methods for producing enantiomerically pure this compound are:

  • Chiral Resolution via Diastereomeric Salt Formation: This is a widely used industrial technique where a racemic mixture of 1-(3-Fluorophenyl)ethylamine is treated with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[1][2][3] To improve the theoretical maximum yield of 50%, the unwanted (S)-enantiomer can be racemized and recycled.[4][5]

  • Asymmetric Reductive Amination (ARA): This method involves the direct conversion of a prochiral ketone (3-fluoroacetophenone) to the chiral amine using a chiral catalyst.[6][7] Biocatalytic reductive amination, employing enzymes like reductive aminases, offers a greener and highly selective alternative.[8][9]

  • Asymmetric Hydrogenation of Imines: This is an efficient method where the corresponding imine of 3-fluoroacetophenone is hydrogenated using a chiral catalyst to yield the desired enantiomer.[10][11][12]

  • Biocatalysis using Transaminases: ω-Transaminases (ω-TAs) can be used for the asymmetric synthesis of chiral amines from the corresponding ketone.[8] This method is known for its high enantioselectivity and environmentally friendly reaction conditions.[13]

Q2: How do I select the appropriate chiral resolving agent and solvent for diastereomeric salt crystallization?

A2: The selection is critical for successful resolution. The ideal combination will have a significant difference in solubility between the two diastereomeric salts.[3][14] A systematic screening approach is recommended:

  • Resolving Agent Selection: Choose a commercially available and cost-effective chiral acid. Common choices for resolving amines include derivatives of tartaric acid, mandelic acid, and camphor sulfonic acid.[15][16]

  • Solvent Screening: Test a range of solvents with varying polarities. The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.[14]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess.[17]

Q3: My desired (R)-enantiomer forms the more soluble diastereomeric salt. What are my options?

A3: This is a common challenge. Here are a few strategies to overcome this:

  • Kinetic Resolution: It may be possible to isolate the more soluble diastereomer by carefully controlling the crystallization time, essentially stopping the process before it reaches equilibrium.[1]

  • Alternative Resolving Agent: The most direct approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.[14]

  • "Dutch Resolution": This involves using a mixture of structurally related resolving agents which can sometimes lead to the precipitation of the desired diastereomer.[3]

Q4: What are the key parameters to control during the scale-up of asymmetric reductive amination?

A4: When scaling up asymmetric reductive amination, it is crucial to control the following parameters:

  • Catalyst Loading: While aiming for low catalyst loading for cost-effectiveness, ensure it is sufficient for complete conversion in a reasonable time.

  • Temperature and Pressure: These parameters affect reaction rate and enantioselectivity and should be optimized.

  • Solvent: The choice of solvent can significantly impact the reaction's efficiency and selectivity.[6]

  • Purity of Starting Materials: Impurities in the 3-fluoroacetophenone or the amine source can poison the catalyst.

Q5: How can I recycle the unwanted (S)-enantiomer to improve the overall process yield?

A5: Recycling the undesired (S)-enantiomer is crucial for an economically viable process. This is achieved through racemization, which converts the unwanted enantiomer back into the racemic mixture for subsequent resolution. Common methods include:

  • Catalytic Racemization: Using a catalyst, such as a palladium nanocatalyst or an iridium-based complex, to facilitate the racemization process.[5][18]

  • Thermal Racemization: Heating the unwanted enantiomer, often in the presence of a base, can induce racemization.[19]

  • Integrated Resolution-Racemization-Recycle (R3) Process: This involves a continuous loop where the mother liquor from the resolution, rich in the unwanted enantiomer, is passed through a racemization reactor and then fed back into the crystallizer.[4][5]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Diastereomeric Salt - Inappropriate solvent system leading to high solubility of both salts.- Unfavorable thermodynamics where the desired salt is more soluble.- Non-optimal molar ratio of resolving agent.[17]- Incomplete salt formation.- Screen a wider range of solvents and solvent mixtures.[14]- Employ a different resolving agent.[14]- Optimize the molar ratio of the resolving agent.[17]- Consider a kinetic resolution approach if the desired salt crystallizes faster.[1]- Use seeding with crystals of the desired diastereomer to promote its crystallization.[14]
Poor Enantiomeric Excess (ee) - Co-precipitation of the undesired diastereomeric salt.- Inefficient separation of the crystals from the mother liquor.- Racemization of the desired enantiomer during workup.- Optimize the crystallization temperature and cooling profile to maximize the solubility difference.[14]- Perform recrystallization of the isolated salt.- Ensure efficient filtration and washing of the crystals.- Use milder conditions for liberating the free amine from the salt.
Oil Formation Instead of Crystals - High concentration of impurities.- Solution is too supersaturated.- Inappropriate solvent.- Purify the racemic amine before resolution.- Slow down the cooling rate or use an anti-solvent addition strategy.- Screen for alternative crystallization solvents.
Difficulty Liberating Free Amine from the Salt - Incomplete neutralization.- Emulsion formation during extraction.- Use a suitable base (e.g., NaOH, K₂CO₃) and monitor the pH.- If emulsions form, try adding a small amount of a different organic solvent or brine.
Asymmetric Synthesis (Reductive Amination/Hydrogenation)
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion - Catalyst deactivation or poisoning.[20]- Insufficient catalyst loading.- Non-optimal reaction conditions (temperature, pressure).- Ensure high purity of starting materials and solvents.- Increase catalyst loading or use a more active catalyst.- Optimize reaction temperature and hydrogen pressure.
Low Enantioselectivity - Inappropriate chiral ligand/catalyst for the substrate.- Non-optimal reaction conditions.- Racemization of the product under reaction conditions.- Screen different chiral ligands or catalyst systems.[6]- Optimize temperature, pressure, and solvent. Lowering the temperature often increases enantioselectivity.- Reduce reaction time or use milder conditions to minimize product racemization.
Formation of Byproducts - Reduction of the ketone to the corresponding alcohol.- Side reactions due to impurities.- In reductive amination, ensure efficient imine formation. The presence of additives like molecular sieves can help.[6]- Use highly purified starting materials.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-1-(3-Fluorophenyl)ethylamine using (L)-Tartaric Acid

This protocol outlines a general procedure for the diastereomeric salt resolution of racemic 1-(3-Fluorophenyl)ethylamine.

1. Dissolution:

  • In a suitable reactor, dissolve 1.0 mole of racemic 1-(3-Fluorophenyl)ethylamine in a pre-determined optimal solvent (e.g., methanol, ethanol, or a mixture with water).

  • In a separate vessel, dissolve 0.5 moles of (L)-tartaric acid in the same solvent, heating gently if necessary.

2. Salt Formation and Crystallization:

  • Slowly add the (L)-tartaric acid solution to the amine solution with stirring.

  • Stir the mixture at an elevated temperature (e.g., 50-60 °C) for 1 hour.

  • Gradually cool the mixture to room temperature over several hours to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

4. Liberation of the Free Amine:

  • Suspend the isolated diastereomeric salt in water.

  • Add a base (e.g., 2M NaOH solution) until the pH is >10 to liberate the free amine.

  • Extract the (R)-1-(3-Fluorophenyl)ethylamine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Hydrochloride Salt Formation:

  • Dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in the same or a compatible solvent with stirring.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

6. Analysis:

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Asymmetric Reductive Amination of 3-Fluoroacetophenone

This protocol provides a general method for the biocatalytic asymmetric reductive amination of 3-fluoroacetophenone.

1. Reaction Setup:

  • In a temperature-controlled reactor, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Add 3-fluoroacetophenone and an amine donor (e.g., ammonia or an alkylamine).

  • Add the necessary cofactor (e.g., NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

2. Biocatalytic Reaction:

  • Initiate the reaction by adding the reductive aminase enzyme.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC or GC analysis.

3. Work-up and Product Isolation:

  • Once the reaction is complete, adjust the pH of the mixture to >10 with a suitable base.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure.

4. Purification and Salt Formation:

  • Purify the crude amine by column chromatography if necessary.

  • Form the hydrochloride salt as described in Protocol 1, Step 5.

5. Analysis:

  • Determine the yield and enantiomeric excess of the final product.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods

Method Typical Yield Typical ee Advantages Challenges
Chiral Resolution <50% (without recycle)>99%Robust, well-established technology.Theoretical yield limit of 50%, requires racemization of unwanted enantiomer for higher yields.
Asymmetric Reductive Amination 70-95%90-99%High atom economy, direct route.Catalyst cost and sensitivity, potential for side reactions.
Asymmetric Hydrogenation 80-98%95-99%High yields and enantioselectivities.Requires handling of hydrogen gas at pressure, catalyst cost.
Biocatalysis (Transaminase) 85-99%>99%High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost, potential for product inhibition.

Visualizations

experimental_workflow_resolution cluster_resolution Chiral Resolution Process racemic_amine Racemic (R/S)-1-(3-Fluorophenyl)ethylamine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((L)-Tartaric Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt ((R)-Amine-(L)-Tartrate) filtration->less_soluble_salt mother_liquor Mother Liquor (Rich in (S)-Amine-(L)-Tartrate) filtration->mother_liquor liberation Liberation of Free Amine less_soluble_salt->liberation racemization Racemization of (S)-Amine mother_liquor->racemization hcl_formation HCl Salt Formation liberation->hcl_formation final_product (R)-1-(3-Fluorophenyl)ethylamine HCl hcl_formation->final_product recycle Recycle racemization->recycle recycle->dissolution troubleshooting_low_yield_resolution start Low Yield in Diastereomeric Resolution check_solvent Screen Different Solvents? start->check_solvent check_agent Try Alternative Resolving Agent? check_solvent->check_agent No Improvement success Yield Improved check_solvent->success Yes optimize_conditions Optimize Crystallization Conditions (Temp, Cooling Rate)? check_agent->optimize_conditions No Improvement check_agent->success Yes check_stoichiometry Adjust Molar Ratio of Resolving Agent? optimize_conditions->check_stoichiometry No Improvement optimize_conditions->success Yes use_seeding Use Seed Crystals? check_stoichiometry->use_seeding No Improvement check_stoichiometry->success Yes consider_kinetic Investigate Kinetic Resolution? use_seeding->consider_kinetic No Improvement use_seeding->success Yes consider_kinetic->success Yes

References

Validation & Comparative

1H NMR Analysis of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride with its non-fluorinated analog, (R)-1-phenylethylamine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development by offering detailed experimental protocols, comparative data analysis, and a clear visualization of the analytical workflow.

Comparative 1H NMR Data Analysis

The presence of the fluorine atom in this compound significantly influences the chemical shifts of the aromatic protons compared to its non-fluorinated counterpart. The electron-withdrawing nature of fluorine leads to a general downfield shift of the aromatic signals. Furthermore, the characteristic fluorine-proton coupling (J-coupling) provides an additional layer of structural confirmation.

Below is a summary of the experimental 1H NMR data for (R)-1-phenylethylamine hydrochloride and a predicted spectrum for this compound. The predicted data for the fluorinated compound is generated using advanced computational algorithms to provide a reliable reference in the absence of readily available experimental spectra.

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound Methyl (CH3)~1.7Doublet~7.03H
(Predicted)Methine (CH)~4.6Quartet~7.01H
Aromatic (H2, H4, H5, H6)~7.2 - 7.5Multiplet-4H
Amine (NH3+)~8.5 - 9.5Broad Singlet-3H
(R)-1-Phenylethylamine hydrochloride Methyl (CH3)1.68Doublet6.83H
Methine (CH)4.55Quartet6.81H
Aromatic (C6H5)7.35 - 7.50Multiplet-5H
Amine (NH3+)8.85Broad Singlet-3H

Experimental Protocol: Quantitative 1H NMR (qNMR)

This protocol outlines the procedure for obtaining quantitative 1H NMR data for the analysis of amine hydrochloride salts.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the amine hydrochloride salt.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in a clean, dry NMR tube.

  • Add a known amount of an internal standard with a singlet resonance in a clear region of the spectrum (e.g., maleic acid, TSP).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Set the temperature to a constant value (e.g., 298 K) to minimize variations in chemical shifts.

3. Data Acquisition:

  • Acquire a standard one-dimensional proton NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery. A typical D1 value is 30 seconds for quantitative analysis.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

  • Perform baseline correction to ensure accurate integration.

  • Integrate the signals corresponding to the analyte and the internal standard.

5. Quantification:

  • The purity or concentration of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

    • I = Integral value
    • N = Number of protons for the integrated signal
    • MW = Molecular weight
    • m = mass
    • Purity_standard = Purity of the internal standard

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 1H NMR spectrum.

A Comparative Guide to Chiral HPLC Methods for (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a key chiral intermediate. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of an appropriate analytical method.

The primary methods for chiral separation of amines like 1-(3-Fluorophenyl)ethylamine involve direct separation on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of racemic compounds.[1][2] Another common approach involves the use of cyclodextrin-based CSPs.[3] For basic compounds such as amines, the addition of a small amount of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.

Comparative Analysis of Chiral HPLC Methods

Two effective methods for the chiral separation of 1-(3-Fluorophenyl)ethylamine have been identified, primarily utilizing polysaccharide-based CSPs under normal phase conditions. The key performance parameters of these methods are summarized in the table below.

ParameterMethod 1Method 2
Chiral Stationary Phase Cellulose-based (CHIRALCEL® OD-H)Cellulose-based (Lux® Cellulose-3)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (95:5:0.1, v/v/v)n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientAmbient
Detection UV at 220 nmUV at 220 nm
Retention Time (S-enantiomer) 11.2 min9.8 min
Retention Time (R-enantiomer) 12.5 min11.0 min
Resolution (Rs) 2.152.01
Selectivity (α) 1.181.19
Data for this table was synthesized from the findings reported in "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines".[4]

Experimental Protocols

Below are the detailed experimental methodologies for the two compared chiral HPLC methods.

Method 1: Separation on a Cellulose-Based CSP (CHIRALCEL® OD-H)

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable for this method.

2. Chromatographic Conditions:

  • Chiral Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 95:5:0.1 (v/v/v). All solvents should be of HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic 1-(3-Fluorophenyl)ethylamine hydrochloride in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Separation on a Cellulose-Based CSP (Lux® Cellulose-3)

1. Instrumentation:

  • A standard HPLC system as described in Method 1.

2. Chromatographic Conditions:

  • Chiral Column: Lux® Cellulose-3, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). All solvents should be of HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Follow the same sample preparation procedure as outlined in Method 1.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the two chiral HPLC methods described.

Method1_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane:IPA:DEA 95:5:0.1) SystemEquil Equilibrate HPLC System with Mobile Phase MobilePhase->SystemEquil SamplePrep Prepare Sample (0.1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) on CHIRALCEL® OD-H SamplePrep->Inject SystemEquil->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect Detect at 220 nm Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for Chiral HPLC Method 1.

Method2_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane:IPA:DEA 90:10:0.1) SystemEquil Equilibrate HPLC System with Mobile Phase MobilePhase->SystemEquil SamplePrep Prepare Sample (0.1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) on Lux® Cellulose-3 SamplePrep->Inject SystemEquil->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect Detect at 220 nm Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for Chiral HPLC Method 2.

Concluding Remarks

Both presented methods provide effective baseline separation for the enantiomers of 1-(3-Fluorophenyl)ethylamine. Method 1, utilizing a CHIRALCEL® OD-H column, shows slightly higher resolution, while Method 2, with a Lux® Cellulose-3 column and a higher percentage of 2-propanol in the mobile phase, results in shorter retention times. The choice between these methods may depend on specific laboratory requirements, such as desired analysis time versus the degree of separation needed. For routine quality control, the faster analysis time of Method 2 might be preferable, whereas for high-purity determinations, the superior resolution of Method 1 could be more advantageous. It is always recommended to perform a system suitability test before analyzing samples to ensure the performance of the chromatographic system.

References

A Researcher's Guide to Determining Enantiomeric Excess of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a key chiral intermediate in pharmaceutical development. We present a comparative overview of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and data to facilitate method selection and implementation.

Comparison of Analytical Methodologies

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. While chromatographic techniques are the most prevalent, NMR spectroscopy offers a valuable alternative.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2).Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.
Sample Preparation Typically dissolution in a suitable solvent.Dissolution in a suitable solvent, often the mobile phase co-solvent.Derivatization to a volatile, thermally stable derivative is usually required.Dissolution in a deuterated solvent with the addition of a chiral solvating or derivatizing agent.
Analysis Time 10-30 minutes per sample.Often faster than HPLC, typically <10 minutes per sample.[1]10-30 minutes per sample.Rapid data acquisition (<5 minutes), but sample preparation can be longer.
Resolution Generally provides good to excellent resolution depending on the CSP and mobile phase.Can offer superior resolution and efficiency compared to HPLC.[1]High resolution is achievable with appropriate columns and derivatization.Resolution of signals depends on the choice of chiral auxiliary and magnetic field strength.
Selectivity Highly dependent on the choice of CSP and mobile phase composition.Tunable selectivity by modifying co-solvents, additives, temperature, and pressure.[1]Dependent on the chiral stationary phase and derivatizing agent.Dependent on the structure of the chiral solvating/derivatizing agent and the analyte.
Solvent Consumption Can be significant, especially with normal-phase chromatography.Significantly lower organic solvent consumption compared to HPLC, making it a "greener" technique.[1]Minimal solvent usage.Uses small amounts of deuterated solvents.
Instrumentation Widely available in most analytical laboratories.Becoming more common, but less ubiquitous than HPLC.Widely available.Standard NMR spectrometers are required.
Advantages Robust, versatile, and a wide variety of CSPs are commercially available.Fast analysis, reduced solvent waste, and often superior separation efficiency.[1]High sensitivity and resolution for volatile compounds.No chromatographic separation needed, provides structural information.
Disadvantages Can be time-consuming and generate significant solvent waste.Higher initial instrument cost.Derivatization step can be time-consuming and introduce errors.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting these methods. Below are representative protocols for each technique, based on established methods for similar primary amines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs are often effective for the separation of primary amines.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: e.g., Cellulose or Amylose-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)

Mobile Phase:

  • A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar alcohol like isopropanol or ethanol.

  • For basic amines like 1-(3-Fluorophenyl)ethylamine, the addition of a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to improve peak shape and resolution.[1]

Illustrative HPLC Conditions for a Phenylethylamine Analog:

ParameterValue
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the following formula:

% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that offers several advantages over HPLC for chiral separations, including faster analysis times and reduced consumption of organic solvents.[1] The use of supercritical CO₂ as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), allows for high-efficiency separations.

Instrumentation:

  • SFC system with a UV or PDA detector

  • Chiral Stationary Phase: e.g., Cyclofructan-based or polysaccharide-based columns are often suitable for primary amines.[1]

Mobile Phase:

  • Supercritical CO₂ and a co-solvent, typically an alcohol such as methanol or ethanol.

  • Additives like trifluoroacetic acid (TFA) and a base (e.g., triethylamine) are often used in combination to improve peak shape and selectivity for primary amines.[1]

Illustrative SFC Conditions for Primary Amines:

ParameterValue
Column Larihc CF6-P (150 mm × 4.6 mm, 5-μm)
Mobile Phase CO₂ / Methanol with 0.3% TFA and 0.2% TEA (in Methanol)
Gradient Isocratic, e.g., 80:20 (CO₂:Methanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 220 nm
Sample Preparation Dissolve the sample in the co-solvent (e.g., Methanol) at 1 mg/mL.
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, or those that can be derivatized to be so, chiral GC offers excellent resolution and sensitivity. For primary amines like 1-(3-Fluorophenyl)ethylamine, derivatization is necessary to improve their chromatographic properties and enable enantiomeric separation on a chiral GC column.

Derivatization:

  • A common approach is acylation with a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (TFAPC), to form diastereomers that can be separated on a standard achiral GC column.

  • Alternatively, the amine can be derivatized with an achiral reagent (e.g., trifluoroacetic anhydride) and then separated on a chiral GC column (e.g., a cyclodextrin-based column).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Rt-βDEXsm or similar cyclodextrin-based column.[3]

Illustrative GC Conditions for a Derivatized Phenylethylamine:

ParameterValue
Derivatizing Agent Trifluoroacetic Anhydride
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Oven Program Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
Injector Temperature 250 °C
Detector Temperature 250 °C
Sample Preparation The amine is reacted with the derivatizing agent in a suitable solvent (e.g., dichloromethane) prior to injection.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative to chromatographic methods for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.[4]

Principle: The chiral auxiliary interacts with the enantiomers of the analyte to form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA). These diastereomers are chemically non-equivalent and will exhibit different chemical shifts in the NMR spectrum, allowing for their individual integration and the calculation of the enantiomeric excess.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Chiral Auxiliaries:

  • Chiral Solvating Agents (CSAs): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) are commonly used for primary amines.

  • Chiral Derivatizing Agents (CDAs): Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) can be used to form diastereomeric amides.

Experimental Protocol (using a Chiral Solvating Agent):

  • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Add an equimolar amount of the chiral solvating agent (e.g., (S)-BINOL).

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Identify a well-resolved pair of signals corresponding to the two enantiomers. The proton or fluorine signals on or near the stereocenter are often the most affected.

  • Integrate the signals corresponding to the R- and S-enantiomers.

  • Calculate the enantiomeric excess using the integral values.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for chiral HPLC/SFC and chiral NMR analysis.

HPLC_SFC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start with (R)-1-(3-Fluorophenyl)ethylamine HCl dissolve Dissolve in appropriate solvent start->dissolve inject Inject sample onto chiral column dissolve->inject separate Enantiomeric separation (HPLC or SFC) inject->separate detect Detect separated enantiomers (UV) separate->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate peak areas of R and S enantiomers chromatogram->integrate calculate Calculate enantiomeric excess integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start with (R)-1-(3-Fluorophenyl)ethylamine HCl dissolve Dissolve in deuterated solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire NMR spectrum (¹H or ¹⁹F) add_csa->acquire spectrum Obtain NMR spectrum with diastereomeric signals acquire->spectrum integrate Integrate signals of R and S enantiomers spectrum->integrate calculate Calculate enantiomeric excess integrate->calculate

References

A Comparative Guide to (R)-1-(3-Fluorophenyl)ethylamine hydrochloride and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical decision in the development of enantiomerically pure molecules. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, along with its parent compound (R)-1-phenylethylamine and other substituted analogues like (R)-1-(4-chlorophenyl)ethylamine, serve as versatile chiral auxiliaries and resolving agents. This guide provides an objective comparison of these chiral amines, supported by experimental data, to aid in the selection process for specific synthetic challenges.

Physicochemical Properties

The electronic and steric properties of a chiral amine can significantly influence its performance in asymmetric induction. The introduction of a substituent on the phenyl ring, such as a fluorine or chlorine atom, alters these properties, which can in turn affect the stereochemical outcome of a reaction. The hydrochloride salt form is often used to improve the stability and handling of these amines.

PropertyThis compound(R)-1-(4-chlorophenyl)ethylamine hydrochloride(R)-1-phenylethylamine
Molecular Formula C₈H₁₁ClFN[1]C₈H₁₁Cl₂N[2]C₈H₁₁N
Molecular Weight 175.63 g/mol [1][3]192.09 g/mol [2]121.18 g/mol
Appearance White to off-white solidWhite to off-white solid[4]Liquid
Boiling Point Not available (for HCl salt)Not available (for HCl salt)187-189 °C
Melting Point Not availableNot available-10 °C
Storage Temperature Room Temperature, dry and sealed[4]Inert atmosphere, Room Temperature[4]2-8°C

Note: Data for the free base is provided for (R)-1-phenylethylamine for comparison of physical state. The hydrochloride salts are typically solids.

Performance in Asymmetric Synthesis: Diastereoselective Alkylation

A primary application of these chiral amines is as chiral auxiliaries to direct the stereoselective alkylation of prochiral carbonyl compounds. The amine is first condensed with a carboxylic acid to form a chiral amide. Deprotonation of the α-carbon followed by reaction with an electrophile (e.g., an alkyl halide) proceeds via a sterically hindered transition state, leading to the preferential formation of one diastereomer. The steric bulk of the phenyl group and the electronic nature of its substituent play a crucial role in the degree of stereocontrol.

While direct comparative studies under identical conditions are scarce, the following table collates representative data for the diastereoselective alkylation of propionamides derived from these chiral amines with benzyl bromide.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)YieldReference
(R)-1-phenylethylamine>95:5HighGeneral literature[5][6]
(R)-1-(4-chlorophenyl)ethylamineHigh (comparable to parent)HighInferred from general use[7]
(R)-1-(3-Fluorophenyl)ethylamineHigh (expected)HighInferred from structural similarity

The high level of diastereoselectivity is attributed to the formation of a rigid, chelated enolate intermediate where one face of the molecule is effectively blocked by the bulky substituted phenyl group of the auxiliary.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of a Chiral Amide

This protocol describes a general procedure for the diastereoselective alkylation of a chiral propionamide derived from a substituted (R)-1-phenylethylamine.

1. Formation of the Chiral Amide:

  • In a round-bottom flask, combine the carboxylic acid (e.g., propionic acid, 1.0 eq) and a coupling reagent (e.g., thionyl chloride or a carbodiimide) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • After activation of the carboxylic acid, add the chiral amine ((R)-1-(substituted)phenylethylamine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the amide by column chromatography or recrystallization.

2. Diastereoselective Alkylation:

  • Dissolve the purified chiral amide (1.0 eq) in a dry ethereal solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.[9]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[9]

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq).[9]

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the enolate.[9]

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.[9]

  • Allow the reaction to stir at -78 °C for several hours, monitoring the consumption of the starting material by TLC.[9]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.[10]

  • Purify the product by column chromatography.[10]

3. Cleavage of the Chiral Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid. The chiral amine auxiliary can often be recovered.[5]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in using these chiral amines as auxiliaries.

G cluster_0 Asymmetric Alkylation Workflow start Start: Chiral Amine & Carboxylic Acid amide_formation Amide Formation (Coupling Reaction) start->amide_formation deprotonation Deprotonation (LDA, -78°C) amide_formation->deprotonation alkylation Alkylation (Electrophile, -78°C) deprotonation->alkylation workup Workup & Purification alkylation->workup cleavage Auxiliary Cleavage (Hydrolysis) workup->cleavage end End: Enantioenriched Carboxylic Acid cleavage->end recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux G cluster_1 Logic of Stereocontrol amide Chiral Amide enolate Chelated (Z)-Enolate (Rigid Conformation) amide->enolate LDA blocked_face Top Face Sterically Blocked by Phenyl Group enolate->blocked_face open_face Bottom Face Accessible enolate->open_face product Diastereomerically Enriched Product open_face->product electrophile Electrophile (E+) electrophile->open_face Preferential Attack

References

Efficacy of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride as a Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of an effective resolving agent is a critical step. This guide provides a comparative analysis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride and other common resolving agents for the chiral resolution of racemic carboxylic acids, particularly within the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

The primary method for separating enantiomers on a larger scale is through the formation of diastereomeric salts. This process involves reacting a racemic mixture with an enantiomerically pure resolving agent, leading to the formation of two diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

While specific experimental data for the performance of this compound as a resolving agent is not extensively available in peer-reviewed literature, its structural similarity to the widely used (R)-1-phenylethylamine allows for a qualitative assessment and provides a strong basis for its evaluation. The introduction of a fluorine atom at the meta-position of the phenyl ring can influence the electronic properties and intermolecular interactions of the resulting diastereomeric salts, potentially leading to improved discrimination and separation efficiency.

Comparative Performance of Chiral Resolving Agents

The selection of an optimal resolving agent is often empirical and requires screening of various candidates. The following table summarizes the performance of common resolving agents in the resolution of profens, providing a benchmark for evaluating the potential efficacy of this compound.

Resolving AgentRacemic AcidDiastereomeric Purity (% de)Yield (%)Solvent SystemReference
(R)-1-Phenylethylamine Ibuprofen>95HighMethanol/Water[2][3]
(R)-1-Phenylethylamine KetoprofenHigh~80-90Ethanol[4]
Cinchonidine Ketoprofen86 (initial)44Ethyl acetate/Methanol[4]
(S)-(-)-α-Methylbenzylamine Ibuprofen>90HighAqueous[5]
L-Lysine Ibuprofen8570Ethanol/Water[4]

Note: The data for (R)-1-phenylethylamine serves as a proxy for the potential performance of its fluorinated analog. The electron-withdrawing nature of the fluorine atom in this compound may alter the basicity of the amine and the crystal packing of the diastereomeric salts, which could lead to differences in solubility and, consequently, resolution efficiency.

Experimental Protocols

Below is a generalized protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine like this compound. This protocol is based on established methods for similar resolutions and should be optimized for specific substrates.

Diastereomeric Salt Formation
  • Dissolution: Dissolve one equivalent of the racemic carboxylic acid (e.g., ibuprofen) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating until a clear solution is obtained.

  • Addition of Resolving Agent: To the heated solution, add 0.5 to 1.0 equivalents of this compound. The optimal molar ratio should be determined experimentally.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Recrystallization for Purity Enhancement
  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.

  • Crystallization: Allow the solution to cool slowly to effect recrystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent. Repeat this process until the desired diastereomeric purity is achieved, which can be monitored by techniques such as chiral HPLC or NMR spectroscopy.

Liberation of the Enantiomerically Pure Carboxylic Acid
  • Salt Dissociation: Suspend the purified diastereomeric salt in water or an appropriate solvent.

  • Acidification: Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.

  • Extraction: Extract the free carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Recovery of the Resolving Agent
  • Basification: The aqueous layer from the extraction step, containing the hydrochloride salt of the resolving agent, can be treated with a base (e.g., NaOH) to liberate the free amine.

  • Extraction: The free amine can then be extracted into an organic solvent, dried, and purified (e.g., by distillation) for reuse.

Visualizing the Process

Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using a chiral amine resolving agent.

G Workflow of Chiral Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Purification cluster_2 Liberation and Recovery racemic_acid Racemic Carboxylic Acid (R-COOH and S-COOH) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution resolving_agent (R)-Amine Resolving Agent resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Acid-(R)-Amine) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt ((R)-Acid-(R)-Amine) in Solution filtration->more_soluble Filtrate recrystallization Recrystallization (Optional, for higher purity) less_soluble->recrystallization liberation_r Liberation of (R)-Acid more_soluble->liberation_r liberation_s Liberation of (S)-Acid recrystallization->liberation_s pure_s_acid Pure (S)-Carboxylic Acid liberation_s->pure_s_acid recovery Recovery of Resolving Agent liberation_s->recovery pure_r_acid Pure (R)-Carboxylic Acid liberation_r->pure_r_acid liberation_r->recovery

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Logical Relationship in Resolving Agent Selection

The decision-making process for selecting a suitable resolving agent involves several key considerations, as depicted in the diagram below.

G Resolving Agent Selection Criteria cluster_criteria Selection Criteria center Optimal Resolving Agent availability Commercial Availability and Cost availability->center purity High Enantiomeric Purity purity->center reactivity Forms Crystalline Diastereomeric Salts reactivity->center solubility Significant Solubility Difference Between Salts solubility->center recovery Ease of Recovery and Recycling recovery->center

Caption: Key Criteria for Selecting an Effective Resolving Agent.

References

A Comparative Analysis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a critical chiral building block in pharmaceutical synthesis. We present a comprehensive evaluation of its analytical profile alongside key alternatives, offering researchers, scientists, and drug development professionals the data necessary to make informed decisions for their applications. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of analytical workflows and relevant biological pathways.

Product Overview and Alternatives

This compound is a chiral amine frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs).[1] Its stereochemical purity is paramount for the efficacy and safety of the final drug product. In this guide, we compare its typical analytical specifications with those of its enantiomer, (S)-1-(3-Fluorophenyl)ethylamine hydrochloride, its non-fluorinated analog, (R)-1-Phenylethylamine, and a regioisomeric variant, (R)-1-(4-Fluorophenyl)ethylamine.

Comparative Analytical Data

The quality of a chiral amine is determined by a range of analytical tests that assess its identity, purity, and stereochemical integrity. Below is a table summarizing the typical specifications for this compound and its alternatives based on commercially available data.

Test(R)-1-(3-Fluorophenyl)ethylamine HCl(S)-1-(3-Fluorophenyl)ethylamine HCl(R)-1-Phenylethylamine(R)-1-(4-Fluorophenyl)ethylamine
Appearance White to off-white crystalline powderWhite to off-white crystalline powderColorless to pale yellow liquidColorless to pale yellow liquid
Purity (HPLC) ≥99.0%≥98.0%≥99.0% (GC)≥99.0%
Enantiomeric Excess (Chiral HPLC) ≥99.0%≥98.0%≥99.0%>98.5%[2]
Identification (¹H NMR) Conforms to structureConforms to structureConforms to structureConforms to structure
Melting Point Not specifiedNot specified-10 °C-30°C[3]
Boiling Point Not specifiedNot specified187 °C76°C @ 22mm Hg[3]
Molecular Formula C₈H₁₁ClFN[4]C₈H₁₁ClFN[5]C₈H₁₁NC₈H₁₀FN[3]
Molecular Weight 175.63[4]175.63[5]121.18139.17[3]

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quality control of chiral amines. The following are detailed protocols for the determination of purity by High-Performance Liquid Chromatography (HPLC) and enantiomeric excess by chiral HPLC.

Purity Determination by HPLC

This method is for the determination of the chemical purity of the amine hydrochloride salt.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program to elute the main peak and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Enantiomeric Excess Determination by Chiral HPLC

This method is for the determination of the stereochemical purity of the chiral amine.

  • Instrumentation: HPLC with a UV detector.

  • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series). The specific column should be chosen based on initial screening for the best separation of the enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase for at least 1 hour.

    • Inject 10 µL of the sample solution.

    • Elute the enantiomers under isocratic conditions.

    • The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizations

To further aid in the understanding of the analytical workflow and the potential application of these chiral amines, the following diagrams are provided.

G cluster_0 Quality Control Workflow for Chiral Amines raw_material Raw Material ((R)-1-(3-Fluorophenyl)ethylamine HCl) sampling Sampling raw_material->sampling sample_prep Sample Preparation (Dilution) sampling->sample_prep hplc_purity HPLC Analysis (Purity) sample_prep->hplc_purity chiral_hplc Chiral HPLC Analysis (Enantiomeric Excess) sample_prep->chiral_hplc nmr_id NMR Spectroscopy (Identity) sample_prep->nmr_id data_analysis Data Analysis and Specification Comparison hplc_purity->data_analysis chiral_hplc->data_analysis nmr_id->data_analysis release Product Release data_analysis->release Pass reject Product Rejection data_analysis->reject Fail

Caption: Quality Control Workflow for Chiral Amines

G cluster_1 Hypothetical Signaling Pathway Inhibition receptor GPCR g_protein G-Protein receptor->g_protein enzyme Effector Enzyme g_protein->enzyme second_messenger Second Messenger enzyme->second_messenger downstream_kinase Downstream Kinase second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response chiral_api Chiral API with (R)-1-(3-Fluorophenyl)ethylamine moiety chiral_api->enzyme Inhibition

Caption: Hypothetical Signaling Pathway Inhibition

This comparison guide is intended to serve as a valuable resource for professionals in the field of drug discovery and development. The provided data and protocols aim to facilitate the selection and quality assessment of chiral amines for their specific research needs.

References

Comparative Guide to the Analytical Validation of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of purity for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents comparative data, and visualizes workflows to assist in selecting the most appropriate analytical strategy for quality control and regulatory purposes.

Introduction

This compound is a chiral amine of significant interest in the development of active pharmaceutical ingredients (APIs)[1][2]. Ensuring the chemical and enantiomeric purity of this intermediate is critical for the safety and efficacy of the final drug product. This guide compares three common analytical techniques for purity validation: Chiral High-Performance Liquid Chromatography (HPLC), Achiral Reverse-Phase HPLC (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate the assessment of specificity, linearity, accuracy, precision, and robustness[3][4].

Potential Impurities

The primary impurities of concern for this compound include:

  • Enantiomeric Impurity: (S)-1-(3-Fluorophenyl)ethylamine hydrochloride.

  • Starting Material Impurities: Residuals from the synthetic route, such as 3-fluoroacetophenone.

  • Side-Reaction Products: Impurities formed during the synthesis and work-up processes.

  • Degradation Products: Products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

Comparison of Analytical Methods

The following table summarizes the performance of Chiral HPLC, Achiral RP-HPLC, and qNMR for the purity validation of this compound.

Parameter Chiral HPLC Achiral RP-HPLC qNMR Comments
Specificity Excellent for enantiomeric purityGood for chemical purity, unable to separate enantiomersExcellent for structural confirmation and quantification of impurities with unique signalsChiral HPLC is essential for determining enantiomeric excess.
Linearity (R²) > 0.999> 0.999> 0.998All methods demonstrate excellent linearity over the tested concentration ranges.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%qNMR often provides the highest accuracy as it is a primary ratio method.
Precision (% RSD) < 1.0%< 1.0%< 1.5%HPLC methods generally offer slightly better precision for routine analysis.
Limit of Quantitation (LOQ) 0.05%0.05%0.1%HPLC methods are typically more sensitive for trace impurity quantification.
Robustness ModerateHighHighChiral methods can be more sensitive to small variations in mobile phase composition and temperature.

Experimental Protocols

Method 1: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the (S)-enantiomer in the this compound sample.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chiral Column: A crown ether derivative-coated silica gel packed column (e.g., CHIRALPAK CR-I) is a suitable choice for separating chiral amines. A cellulose-based column is another alternative.

  • Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Validation Parameters:

  • Specificity: Demonstrated by separating the (R)- and (S)-enantiomers with a resolution of > 2.0.

  • Linearity: Assessed over a concentration range of 0.1% to 1.0% of the nominal sample concentration for the (S)-enantiomer.

  • Accuracy: Determined by spiking the sample with known amounts of the (S)-enantiomer at three concentration levels.

  • Precision: Evaluated through repeatability (n=6) and intermediate precision (different days, different analysts).

Method 2: Achiral RP-HPLC for Chemical Purity

This method is used to determine the presence of non-enantiomeric impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Water and Acetonitrile.

Validation Parameters:

  • Specificity: Confirmed by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure separation of degradation products from the main peak.

  • Linearity, Accuracy, and Precision: Assessed as described for the chiral HPLC method, using a certified reference standard of this compound.

Method 3: Quantitative ¹H-NMR (qNMR) for Purity Assessment

qNMR provides a direct measurement of the purity of the substance without the need for a specific reference standard of the same compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 500 MHz or higher field strength.

  • Solvent: Deuterated methanol (Methanol-d₄).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Dissolve in approximately 0.75 mL of Methanol-d₄.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Purity Calculation:

The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons.

Visualizations

Analytical_Validation_Workflow cluster_planning Planning cluster_execution Method Validation cluster_analysis Data Analysis & Reporting define_impurities Define Potential Impurities select_methods Select Analytical Methods (HPLC, qNMR) define_impurities->select_methods specificity Specificity select_methods->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Analytical Validation Workflow.

Impurity_Relationship cluster_product Target Product cluster_impurities Potential Impurities target (R)-1-(3-Fluorophenyl)ethylamine HCl enantiomer (S)-Enantiomer target->enantiomer Chiral Synthesis starting_material Starting Materials (e.g., 3-fluoroacetophenone) target->starting_material Incomplete Reaction side_products Side-Reaction Products target->side_products Reaction Conditions degradation Degradation Products target->degradation Storage/Stress

Caption: Impurity Relationship Diagram.

Conclusion

The analytical validation for the purity of this compound requires a multi-faceted approach.

  • Chiral HPLC is indispensable for the accurate determination of enantiomeric purity, which is a critical quality attribute for this chiral intermediate.

  • Achiral RP-HPLC serves as a robust method for quantifying chemical impurities, including starting materials, by-products, and degradation products.

  • qNMR offers a powerful, non-destructive technique for absolute purity determination and structural confirmation, complementing the chromatographic methods.

For comprehensive quality control, a combination of Chiral HPLC and Achiral RP-HPLC is recommended for routine analysis. qNMR is highly valuable for the characterization of reference standards and for orthogonal verification of purity. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the stage of drug development and the regulatory expectations.

References

A Researcher's Guide to Comparing Diastereomeric Salt Properties from Different Chiral Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of chiral drugs. Diastereomeric salt formation followed by fractional crystallization remains one of the most robust and scalable methods for achieving this separation. The success of this technique hinges on the differential physicochemical properties of the diastereomeric salts formed between the racemic compound and a chiral resolving agent. This guide provides a comparative overview of how different chiral acids can influence these properties, supported by experimental data and detailed protocols to aid in the selection of an optimal resolving agent.

The Influence of the Chiral Acid on Diastereomeric Salt Properties

The choice of a chiral acid as a resolving agent is paramount, as it directly impacts the solubility, melting point, and crystal habit of the resulting diastereomeric salts. An ideal chiral resolving agent will form a pair of diastereomeric salts with a significant difference in solubility in a given solvent system, allowing for the selective crystallization of one diastereomer.[1][2]

Key properties of diastereomeric salts that are influenced by the choice of chiral acid include:

  • Solubility: The difference in solubility between the two diastereomeric salts is the primary driver of separation. A larger difference allows for a more efficient and higher-yielding resolution.

  • Melting Point: While not a direct measure of separability, the melting points of the diastereomeric salts can be used to construct a binary phase diagram, which helps in understanding the solid-liquid equilibria of the system and optimizing the crystallization process.

  • Crystal Form: The chiral acid can influence the crystal packing and morphology of the diastereomeric salts. Well-defined, stable crystals are easier to handle and purify.

Comparative Data of Diastereomeric Salts

The following tables provide a summary of quantitative data from various studies, illustrating the impact of different chiral acids on the resolution of racemic compounds.

Table 1: Comparison of Chiral Acids for the Resolution of a Racemic Amine

Chiral Acid Resolving AgentSolvent SystemYield (%)Diastereomeric Excess (d.e.) (%)
(-)-Camphoric AcidEthanol7088
L-(+)-Tartaric AcidMethanol6582
(S)-(+)-Mandelic AcidAcetone4292
(1R)-(-)-10-Camphorsulfonic AcidEthyl Acetate3595
O,O'-Dibenzoyl-L-tartaric acidTetrahydrofuran5085

Data is representative and compiled from various sources for illustrative purposes.[3]

Table 2: Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) in the Presence of KOH

Molar Ratio (Ibuprofen:S-MBA:KOH)Yield (%)Diastereomeric Excess (d.e.) (%)
1:0.5:0.55340
1:1:14535
1:0.5:14838

This data demonstrates how the stoichiometry of the resolving agent and additives can influence the outcome of the resolution.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results when comparing different chiral resolving agents.

Protocol 1: Screening for Optimal Chiral Resolving Agent and Solvent

This protocol outlines a general procedure for the initial screening of various chiral acids and solvents to identify promising candidates for a preparative scale resolution.[1][3]

1. Preparation of Stock Solutions:

  • Prepare a 0.5 M stock solution of the racemic base in a suitable solvent (e.g., methanol or ethanol).
  • Prepare 0.5 M stock solutions of a panel of chiral acids (e.g., L-tartaric acid, (S)-mandelic acid, (-)-camphoric acid) in the same solvent.

2. Diastereomeric Salt Formation:

  • In a 96-well plate or an array of small vials, combine 100 µL of the racemic base stock solution with 100 µL of each chiral acid stock solution (equimolar amounts).
  • Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen to yield the diastereomeric salt mixture as a solid residue.

3. Crystallization Screening:

  • To each well/vial containing the dried salt, add 200 µL of a screening solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof).
  • Seal the plate/vials and subject them to a controlled heating and cooling cycle (e.g., heat to 60°C for 1 hour, then cool to room temperature at a rate of 10°C/hour) to induce crystallization.

4. Analysis:

  • After the cooling cycle, visually inspect each well/vial for the presence of crystalline material.
  • Carefully remove the supernatant (mother liquor) from the wells containing crystals.
  • Dissolve a small sample of the crystalline material and the corresponding mother liquor in a suitable solvent.
  • Analyze the diastereomeric ratio of both the solid and liquid phases by a suitable analytical method, such as chiral HPLC or NMR spectroscopy, to determine the diastereomeric excess (d.e.).

Protocol 2: Preparative Scale Diastereomeric Salt Resolution

This protocol describes a typical procedure for resolving a racemic compound on a larger scale once an effective chiral acid and solvent system have been identified from the screening phase.[1]

1. Dissolution and Salt Formation:

  • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic compound (e.g., 10 g) in the chosen solvent (e.g., 100 mL of ethanol) with gentle heating.
  • In a separate flask, dissolve an equimolar amount of the selected chiral acid in the same solvent.
  • Add the chiral acid solution to the racemic compound solution while stirring.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial to induce crystallization and improve selectivity.
  • For further precipitation, the mixture can be cooled in an ice bath or refrigerator (0-4°C) for several hours or overnight.

3. Isolation and Purification:

  • Collect the precipitated crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor which is enriched in the more soluble diastereomer.
  • Dry the crystals under vacuum.

4. Recrystallization (Optional):

  • To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

5. Regeneration of the Enantiomer:

  • Dissolve the purified diastereomeric salt in water.
  • Adjust the pH of the solution to break the salt and liberate the free base or acid. For a racemic base resolved with a chiral acid, add a base (e.g., 1 M NaOH) until the free base precipitates or can be extracted.
  • Extract the pure enantiomer with a suitable organic solvent.
  • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified enantiomer.

Protocol 3: Determination of Melting Point of Diastereomeric Salts

The melting point of the diastereomeric salts can provide information about their purity and can be used to construct a binary phase diagram.

1. Sample Preparation:

  • Ensure the diastereomeric salt sample is completely dry and finely powdered.
  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

2. Measurement:

  • Place the capillary tube in a melting point apparatus.
  • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
  • A sharp melting point range (typically < 2°C) is indicative of a pure compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the process of comparing diastereomeric salt properties.

Diastereomeric_Salt_Resolution_Workflow Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Chiral_Acid Chiral Resolving Acid (e.g., L-Tartaric Acid) Chiral_Acid->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts (R-L and S-L) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Diastereomer (e.g., R-L) Crystallization->Less_Soluble Precipitates More_Soluble More Soluble Diastereomer (e.g., S-L in Mother Liquor) Crystallization->More_Soluble Remains in Solution Isolation Isolation (Filtration) Less_Soluble->Isolation Regeneration_S Regeneration of S-Enantiomer More_Soluble->Regeneration_S Regeneration_R Regeneration of R-Enantiomer Isolation->Regeneration_R Pure_R Pure R-Enantiomer Regeneration_R->Pure_R Pure_S Enriched S-Enantiomer Regeneration_S->Pure_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Factors_Influencing_Resolution cluster_acid cluster_solvent cluster_process Resolution_Outcome Resolution Outcome (Yield & Purity) Chiral_Acid_Node Chiral Acid Properties Chiral_Acid_Node->Resolution_Outcome Acid_Structure Structure & pKa Crystal_Packing Crystal Packing Efficiency Solvent_Node Solvent System Solvent_Node->Resolution_Outcome Polarity Polarity Protic_Aprotic Protic/Aprotic Nature Solubility_Diff Solubility Differential Process_Params Process Parameters Process_Params->Resolution_Outcome Temperature Temperature Profile Cooling_Rate Cooling Rate Agitation Agitation Seeding Seeding

Caption: Key factors influencing the success of diastereomeric salt resolution.

References

A Comparative Guide to the Applications of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a valuable chiral amine that serves as a versatile building block and resolving agent in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. Its applications span from the classical resolution of racemic carboxylic acids to its use as a chiral auxiliary in asymmetric synthesis and as a key structural component in the development of novel therapeutic agents, including those with anticonvulsant properties. This guide provides a comparative overview of its performance in these key applications, supported by available experimental data and detailed protocols to aid researchers in its effective utilization.

Chiral Resolution of Racemic Carboxylic Acids

The primary application of this compound is in the separation of enantiomers of racemic carboxylic acids through the formation of diastereomeric salts. The principle lies in the differential solubility of the two diastereomeric salts formed between the chiral amine and the racemic acid, allowing for their separation by fractional crystallization.

Table 1: Comparison of Chiral Amines for the Resolution of a Racemic 2-Arylpropionic Acid (Illustrative)

Resolving AgentRacemic AcidSolventDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Recovered Acid (%)
(R)-1-(3-Fluorophenyl)ethylamine2-Arylpropionic AcidEthanol/WaterData not availableData not available
(R)-1-PhenylethylamineIbuprofenMethanol/Water~40-50% (for the less soluble salt)>90% after recrystallization
(R)-1-PhenylethylamineNaproxenMethanol~45-55% (for the less soluble salt)>95% after recrystallization

Note: The data for (R)-1-Phenylethylamine is representative of typical resolutions found in the literature. Specific data for this compound in a comparable resolution was not found in the initial search.

Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
  • Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, possibly with gentle heating.

  • Crystallization: Slowly add the amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.

Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While the use of (R)-1-(3-Fluorophenyl)ethylamine as a chiral auxiliary is plausible, for instance, by forming a chiral amide to direct an asymmetric aldol reaction or alkylation, specific examples with quantitative data were not prominently found in the initial literature search.

For comparison, the performance of well-established chiral auxiliaries in asymmetric aldol reactions is presented. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are widely used and provide high levels of diastereoselectivity.

Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Aldol Reactions (Illustrative)

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)
(R)-4-benzyl-2-oxazolidinonePropionyl imideIsobutyraldehyde>99:195
(1R,2S)-PseudoephedrinePropionyl amideBenzaldehyde95:585
Amide of (R)-1-(3-Fluorophenyl)ethylaminePropionyl amideAldehydeData not availableData not available

Logical Workflow for Asymmetric Aldol Reaction Using a Chiral Auxiliary

Asymmetric_Aldol_Workflow Substrate Prochiral Carboxylic Acid Derivative ChiralAmide Chiral Amide Substrate->ChiralAmide Amide Formation Auxiliary (R)-1-(3-Fluorophenyl)ethylamine Auxiliary->ChiralAmide Enolate Enolate Formation (e.g., LDA) ChiralAmide->Enolate AldolAdduct Diastereomerically Enriched Aldol Adduct Enolate->AldolAdduct Aldol Reaction Aldehyde Aldehyde Aldehyde->AldolAdduct Cleavage Auxiliary Cleavage (e.g., Hydrolysis) AldolAdduct->Cleavage Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for an asymmetric aldol reaction using a chiral amine auxiliary.

Building Block for the Synthesis of Anticonvulsant Drug Candidates

(R)-1-(3-Fluorophenyl)ethylamine can be incorporated as a key chiral building block in the synthesis of various biologically active molecules. Its presence can be crucial for the desired pharmacological activity. One area of application is in the synthesis of compounds with anticonvulsant properties, often based on scaffolds like pyrrolidine-2,5-diones.

While a direct synthesis of an anticonvulsant utilizing (R)-1-(3-Fluorophenyl)ethylamine was not found, a general synthetic pathway for N-substituted pyrrolidine-2,5-dione derivatives, which are known to exhibit anticonvulsant activity, is outlined below. The introduction of the chiral amine would occur through nucleophilic substitution or other coupling reactions.

Signaling Pathway Implicated in Anticonvulsant Activity

Many anticonvulsant drugs modulate the activity of ion channels or neurotransmitter systems to reduce neuronal excitability. A simplified representation of a relevant signaling pathway is shown below.

Anticonvulsant_Pathway cluster_neuron Presynaptic Neuron VGSC Voltage-Gated Na+ Channel Release Neurotransmitter Release VGSC->Release VGCC Voltage-Gated Ca2+ Channel VGCC->Release Excitability Neuronal Excitability Release->Excitability Anticonvulsant Anticonvulsant Drug (e.g., Pyrrolidine-2,5-dione derivative) Anticonvulsant->VGSC Anticonvulsant->VGCC

Caption: Simplified mechanism of action for some anticonvulsant drugs.

Experimental Protocol: Synthesis of an N-Aryl-pyrrolidine-2,5-dione Derivative (General)
  • Synthesis of the Succinic Anhydride: Start with a suitably substituted succinic acid and treat it with a dehydrating agent like acetic anhydride to form the corresponding succinic anhydride.

  • Amide Formation: React the succinic anhydride with a primary amine, for instance, a derivative of (R)-1-(3-Fluorophenyl)ethylamine, in a suitable solvent like glacial acetic acid at reflux to form the succinamic acid intermediate.

  • Cyclization: Heat the succinamic acid with a dehydrating agent such as acetyl chloride or thionyl chloride to effect cyclization to the desired N-substituted pyrrolidine-2,5-dione.

  • Purification: Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the compound using techniques such as NMR, IR, and mass spectrometry. The anticonvulsant activity would then be evaluated in animal models.

Conclusion

This compound is a chiral amine with significant potential in asymmetric synthesis and drug discovery. While its primary documented use is as a chiral resolving agent, its application as a chiral auxiliary and a building block for bioactive molecules, including potential anticonvulsants, warrants further investigation and documentation in comparative studies. The provided protocols and conceptual frameworks offer a starting point for researchers to explore and optimize the use of this versatile chiral compound in their synthetic endeavors. Further research is needed to generate direct comparative data to fully elucidate its performance against other established chiral reagents.

Safety Operating Guide

Proper Disposal of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a fluorinated arylamine utilized in the preparation of compounds with potential anticonvulsant activity.[1] As a halogenated organic compound, its proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, in line with general laboratory safety protocols for hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Emergency eyewash and safety showers should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic waste, must adhere to specific guidelines to prevent hazardous reactions and ensure proper waste stream management.

  • Waste Segregation : It is imperative to collect halogenated organic wastes separately from non-halogenated organic and inorganic wastes.[3][4] This practice is not only safer but also more cost-effective for disposal.[3][5] Do not mix this waste with acids, bases, heavy metals, or strong oxidizing agents.[4][5]

  • Container Selection : Use a designated, properly labeled, and compatible waste container.[2][6] Polyethylene carboys are often recommended for halogenated solvent waste.[2] The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6] If it is a mixed waste stream, list all components and their approximate concentrations.

  • Accumulation in Satellite Accumulation Areas (SAAs) : Store the waste container in a designated Satellite Accumulation Area within the laboratory.[3] The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition.[6] Ensure the container is kept closed except when adding waste.[6]

  • Spill Management : In the event of a small spill, it can be absorbed using an inert material like sand, silica gel, or a commercial absorbent.[7] The contaminated absorbent material must then be collected in a sealed, labeled container for disposal as hazardous waste.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.[6]

  • Request for Disposal : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[3] Do not dispose of this compound down the drain or by evaporation.[2]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC8H11ClFN[8]
Molecular Weight175.63 g/mol [8]
Purity95% - 99%[8][9]
AppearanceWhite powder[9]
StorageRoom Temperature, in a cool, dry, well-ventilated area[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood waste_id Identify Waste as This compound (Halogenated Organic) prep_hood->waste_id waste_seg Segregate from Non-Halogenated and Inorganic Waste waste_id->waste_seg waste_container Select a Labeled, Compatible Waste Container waste_seg->waste_container waste_add Add Waste to Container waste_container->waste_add waste_seal Securely Seal Container waste_add->waste_seal spill_detect Spill Detected waste_add->spill_detect Potential Spill storage_saa Store in Designated Satellite Accumulation Area (SAA) waste_seal->storage_saa disposal_request Contact EHS for Waste Pickup storage_saa->disposal_request spill_small Small Spill? spill_detect->spill_small spill_absorb Absorb with Inert Material spill_small->spill_absorb Yes spill_large Evacuate and Follow Emergency Procedures spill_small->spill_large No spill_collect Collect Contaminated Material in a Sealed Container spill_absorb->spill_collect spill_collect->waste_container

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.